Boc-4-Abz-OSu
Beschreibung
BenchChem offers high-quality Boc-4-Abz-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-Abz-OSu including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLCMHYNOJASNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562692 | |
| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120465-50-1 | |
| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Storage and Handling of Boc-4-Abz-OSu
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex synthetic routes and the generation of reliable biological data. This guide provides an in-depth technical overview of the proper storage and handling of Boc-4-Abz-OSu (BOC-4-AMINOBENZOIC ACID N-HYDROXYSUCCINIMIDE ESTER), a versatile amine-reactive building block. Adherence to these protocols is critical to preserving its chemical integrity and ensuring reproducible outcomes in your research endeavors.
Compound Profile: Understanding Boc-4-Abz-OSu
Boc-4-Abz-OSu is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected aniline and an N-hydroxysuccinimide (NHS) activated carboxylic acid. This structure makes it an ideal reagent for introducing a protected aromatic amine onto a primary amine-containing molecule via a stable amide bond.
| Property | Value | Source |
| Full Chemical Name | Boc-4-aminobenzoic acid N-hydroxysuccinimide ester | [1] |
| Synonyms | Boc-4-Abz-OSu, Boc-PABA-OSu | |
| CAS Number | 120465-50-1 | [1] |
| Molecular Formula | C16H18N2O6 | |
| Molecular Weight | 334.33 g/mol | |
| Appearance | White to off-white powder | [2] |
The core utility of this reagent lies in the strategic placement of the Boc protecting group, which allows for the selective reaction of the NHS ester with a primary amine. The Boc group can be subsequently removed under acidic conditions to liberate the free amine for further functionalization.
Critical Storage and Stability Considerations
The chemical stability of Boc-4-Abz-OSu is dictated by two primary factors: the lability of the NHS ester to hydrolysis and its sensitivity to light. Improper storage will lead to the degradation of the molecule, rendering it inactive for its intended purpose.
Long-Term Storage: For long-term storage, Boc-4-Abz-OSu should be kept at -20°C in a tightly sealed, opaque container.[3] The low temperature minimizes the rate of any potential degradation pathways. It is also advisable to store the container in a desiccator to protect it from moisture.
Short-Term Storage: For frequent use, the reagent can be stored at 2-8°C under the same desiccated and light-protected conditions. However, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Key Stability Insights:
-
Hydrolysis of the NHS Ester: The NHS ester is the reactive group responsible for forming the amide bond. It is highly susceptible to hydrolysis, a reaction with water that cleaves the ester and yields the inactive carboxylic acid (Boc-4-Abz-OH). The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring at higher pH.
-
Light Sensitivity: The compound is known to be light-sensitive.[4] Exposure to light can lead to photochemical degradation, resulting in discoloration and loss of reactivity. Always handle the solid and solutions of Boc-4-Abz-OSu in a well-lit area, but avoid direct and prolonged exposure to intense light sources.
Safe Handling and Personal Protective Equipment (PPE)
As with any chemical reagent, proper safety precautions must be observed when handling Boc-4-Abz-OSu.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles are mandatory to protect the eyes from accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Respiratory Protection: When handling the powder outside of a fume hood, a dust mask or a respirator is recommended to avoid inhalation.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Engineering Controls:
-
It is best practice to handle the solid form of Boc-4-Abz-OSu in a chemical fume hood to minimize inhalation risk.
-
Ensure a safety shower and eyewash station are readily accessible in the laboratory.
Experimental Protocols: A Practical Guide
This section provides a detailed protocol for a common application of Boc-4-Abz-OSu: the labeling of a primary amine on a small molecule or peptide.
Preparation of Stock Solutions
Protocol for Stock Solution Preparation:
-
Equilibrate the Boc-4-Abz-OSu container to room temperature before opening.
-
Weigh the desired amount of the reagent in a fume hood.
-
Add anhydrous DMF or DMSO to the solid to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Crucial Note: Prepare stock solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial with a desiccant at -20°C for no more than a few days. The stability of the NHS ester in solution is limited.
Amine Labeling Reaction
The following protocol is a general guideline. The optimal conditions, including molar ratios, reaction time, and temperature, may need to be optimized for your specific substrate.
Step-by-Step Methodology:
-
Dissolve the Amine-Containing Substrate: Dissolve your small molecule or peptide containing a primary amine in an appropriate anhydrous solvent (e.g., DMF, DMSO, or a suitable buffer at pH 7.5-8.5). The choice of solvent will depend on the solubility of your substrate. If using a buffer, be aware that the rate of NHS ester hydrolysis increases with pH.
-
Add Boc-4-Abz-OSu: Add the freshly prepared Boc-4-Abz-OSu stock solution to the solution of your amine-containing substrate. A molar excess of Boc-4-Abz-OSu (typically 1.5 to 5 equivalents) is recommended to drive the reaction to completion.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours.[5] The reaction progress can be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching (Optional): If there is a concern about unreacted Boc-4-Abz-OSu interfering with downstream applications, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris or glycine.
Purification of the Conjugate
The purification method will depend on the properties of the final product.
-
For Small Molecules: Purification can often be achieved by standard organic chemistry techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). Recrystallization from a suitable solvent system may also be an effective method.[6]
-
For Peptides and Larger Molecules: Size-exclusion chromatography (gel filtration) is a common method to separate the labeled product from unreacted small molecules.[] Reverse-phase HPLC is also a powerful technique for purifying peptide conjugates.
Concluding Remarks
Boc-4-Abz-OSu is a valuable tool for the selective modification of primary amines. However, its utility is contingent upon its proper storage and handling. By understanding the inherent instability of the NHS ester and taking the necessary precautions to protect it from moisture and light, researchers can ensure the integrity of this reagent and achieve reliable and reproducible results in their synthetic endeavors.
References
-
ResearchGate. What is the best technique for amide purification?. Accessed January 31, 2026. [Link]
-
Bio-Techne. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Accessed January 31, 2026. [Link]
-
The Royal Society of Chemistry. Experimental Procedure. Accessed January 31, 2026. [Link]
Sources
The Cornerstone of Fluorogenic Protease Assays: An In-depth Technical Guide to Boc-4-Abz-OSu
This guide provides an in-depth exploration of N-tert-butyloxycarbonyl-4-aminobenzoic acid N-succinimidyl ester (Boc-4-Abz-OSu), a pivotal reagent in the design and synthesis of fluorogenic substrates for protease activity studies. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles, detailed methodologies, and critical applications of Boc-4-Abz-OSu in contemporary biochemical and pharmaceutical research.
Introduction: Unveiling Boc-4-Abz-OSu
Boc-4-Abz-OSu is a derivative of 4-aminobenzoic acid (also known as p-aminobenzoic acid or PABA), a naturally fluorescent molecule. The structure of Boc-4-Abz-OSu is characterized by three key functional moieties:
-
The 4-Aminobenzoyl (Abz) Group: This is the fluorophore, the component responsible for the molecule's fluorescent properties.
-
The tert-Butyloxycarbonyl (Boc) Group: A widely used protecting group for the amine functionality. In the context of peptide synthesis, the Boc group prevents unwanted side reactions at the N-terminus of the Abz moiety, ensuring controlled and specific coupling.
-
The N-Hydroxysuccinimide (OSu) Ester: This is a highly efficient activating group for the carboxylic acid. The OSu ester readily reacts with primary amines, such as the N-terminus of a peptide, to form a stable amide bond.
The strategic combination of these three components makes Boc-4-Abz-OSu an invaluable tool for introducing a fluorescent reporter group into a peptide sequence.
Table 1: Chemical and Physical Properties of Boc-4-Abz-OH (the precursor to Boc-4-Abz-OSu)
| Property | Value |
| Synonyms | 4-(Boc-amino)benzoic acid, Boc-p-aminobenzoic acid |
| CAS Number | 66493-39-8 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | White to off-white powder |
| Melting Point | ~200 °C (decomposes) |
| Solubility | Soluble in organic solvents like DMF, DMSO, and DCM |
The Principle of Fluorogenic Peptide Substrates: Harnessing FRET
The primary application of Boc-4-Abz-OSu is in the synthesis of fluorogenic peptide substrates. These substrates are designed to be non-fluorescent or have very low fluorescence until they are cleaved by a specific protease. This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity. The underlying principle for the function of these substrates is Förster Resonance Energy Transfer (FRET) .
FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore (quencher). When the donor and quencher are in close proximity (typically 10-100 Å), the energy from the excited donor is transferred to the acceptor, preventing the donor from emitting fluorescence.
In a typical fluorogenic peptide substrate constructed using Boc-4-Abz-OSu, the Abz group serves as the donor fluorophore. A suitable quencher molecule is incorporated elsewhere in the peptide sequence. Common quenchers for the Abz fluorophore include 2,4-dinitrophenyl (Dnp) and N-(2,4-dinitrophenyl)ethylenediamine (EDDnp)[1][2].
Upon cleavage of the peptide bond between the fluorophore and the quencher by a specific protease, the two moieties are separated. This separation disrupts FRET, and the Abz fluorophore, upon excitation, can now emit its characteristic fluorescence, which can be detected and quantified[2][3]. The rate of increase in fluorescence is directly proportional to the rate of enzyme activity.
Synthesis of a Custom Fluorogenic Peptide Substrate: A Step-by-Step Protocol
The synthesis of a fluorogenic peptide substrate is a multi-step process that typically involves solid-phase peptide synthesis (SPPS). The following protocol outlines the key steps for incorporating Boc-4-Abz-OSu to create a custom fluorogenic substrate.
Materials and Reagents
-
Resin-bound peptide with a free N-terminus
-
Boc-4-Abz-OSu
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc deprotection)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC-grade water and acetonitrile
-
Quencher-modified amino acid (e.g., Fmoc-Lys(Dnp)-OH)
Step 1: N-terminal Deprotection of the Resin-Bound Peptide
This step assumes the use of Fmoc-based SPPS.
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
Step 2: Coupling of Boc-4-Abz-OSu
-
Dissolve Boc-4-Abz-OSu (1.5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the Boc-4-Abz-OSu solution to the deprotected resin-bound peptide.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents.
Step 3: Deprotection of the Boc Group from the Abz Moiety
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the Abz moiety[4][5].
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
Step 4: Coupling of the Quencher-Containing Amino Acid
-
Activate the quencher-containing amino acid (e.g., Fmoc-Lys(Dnp)-OH) using a standard coupling reagent such as HBTU or HATU in the presence of DIPEA.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.
-
Wash the resin as described in step 3.3.
Step 5: Cleavage and Deprotection
-
Treat the resin with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Step 6: Purification by HPLC
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA[6][7][8].
-
Monitor the elution profile at a wavelength appropriate for the Abz group (around 320 nm) and the peptide backbone (214 nm).
-
Collect the fractions containing the pure peptide and confirm the identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final fluorogenic peptide substrate as a white or yellowish powder.
Application in Enzyme Activity Assays and Inhibitor Screening
Fluorogenic substrates synthesized with Boc-4-Abz-OSu are powerful tools for studying the kinetics of proteases and for high-throughput screening (HTS) of potential inhibitors.
General Protocol for a Protease Activity Assay
-
Prepare the Assay Buffer: The optimal buffer composition will depend on the specific protease being studied but typically includes a buffering agent (e.g., Tris or HEPES), salts, and any necessary cofactors (e.g., Ca²⁺ or Zn²⁺ for metalloproteinases).
-
Prepare the Substrate Stock Solution: Dissolve the lyophilized fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare the Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer.
-
Set up the Assay: In a 96-well black microplate, add the assay buffer, substrate solution (at a final concentration typically around the Kₘ value), and any potential inhibitors.
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction.
-
Monitor Fluorescence: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the Abz fluorophore (typically Ex: 320 nm, Em: 420 nm)[1].
-
Data Analysis: The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot. For inhibitor studies, the IC₅₀ value can be determined by plotting the reaction rate as a function of inhibitor concentration.
Applications in Drug Discovery
The use of Abz-based fluorogenic substrates is particularly valuable in the early stages of drug discovery for:
-
High-Throughput Screening (HTS): The continuous and sensitive nature of the assay allows for the rapid screening of large compound libraries to identify potential protease inhibitors.
-
Lead Optimization: Once initial hits are identified, these assays can be used to determine the potency and selectivity of analog compounds, guiding the lead optimization process.
-
Mechanism of Action Studies: Kinetic analysis using these substrates can help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Advantages and Considerations
Advantages of Abz-based Fluorogenic Substrates:
-
High Sensitivity: The "turn-on" fluorescence signal provides a high signal-to-noise ratio, allowing for the detection of low levels of enzyme activity.
-
Continuous Monitoring: The assay allows for real-time monitoring of enzyme kinetics, providing more detailed information than endpoint assays.
-
Versatility: The peptide sequence can be readily modified to create substrates for a wide variety of proteases, including matrix metalloproteinases (MMPs) and caspases[9][10].
-
Relatively Small Fluorophore: The Abz group is smaller than many other common fluorophores, which can minimize its potential to interfere with enzyme-substrate recognition.
Considerations:
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear response. It is important to work within a concentration range where this effect is negligible.
-
Environmental Sensitivity: The fluorescence of the Abz group can be sensitive to the local environment (e.g., solvent polarity). This can be both an advantage for studying peptide-membrane interactions and a potential source of artifacts if not properly controlled.
-
Quencher Choice: The efficiency of quenching depends on the choice of the quencher and its position relative to the fluorophore. The Dnp group is an effective quencher for Abz[11].
Conclusion
Boc-4-Abz-OSu is a cornerstone reagent for the synthesis of internally quenched fluorogenic peptide substrates. Its unique chemical structure allows for the straightforward incorporation of the fluorescent Abz group into custom-designed peptide sequences. The resulting substrates are invaluable tools for the sensitive and continuous measurement of protease activity, with wide-ranging applications in fundamental research and drug discovery. The methodologies outlined in this guide provide a robust framework for the successful synthesis and application of these powerful biochemical probes.
References
-
Fields, G. B. (Ed.). (2007). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. In Methods in Molecular Biology, vol 386. Humana Press. [Link]
-
ResearchGate. Schematic representation of the FRET peptide mechanism with Abz/EDDnp donor/acceptor pair. Fluorescence is released upon cleavage. [Link]
-
Walsh, S. M., & O'Brien, P. J. (2016). Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PLOS ONE, 11(5), e0155392. [Link]
-
ResearchGate. Intramolecular quenching of the Abz fluorophore by the Dnp-lysine.... [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]
-
Aapptec. Peptide Purification. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Gorrão, S. S., Hemerly, J. P., Lima, A. R., Melo, R. L., Szeltner, Z., Polgár, L., Juliano, M. A., & Juliano, L. (2007). Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase. Peptides, 28(11), 2165–2175. [Link]
-
Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death and Differentiation, 24(8), 1380–1389. [Link]
-
Klykov, O., & Weller, M. G. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6209–6214. [Link]
-
Diekmann, O., & Tschesche, H. (1994). Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9. Brazilian Journal of Medical and Biological Research, 27(8), 1865–1876. [Link]
-
Wood, A. (2016, December 30). HPLC Purification of Peptides. protocols.io. [Link]
-
Agard, N. J., Mahrus, S., & Wells, J. A. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. eScholarship, University of California. [Link]
-
Aapptec. Peptide Purification. [Link]
-
Eckhard, U., Schönauer, E., Nüss, D., Petrera, M., & Overall, C. M. (2016). Basis for substrate recognition and distinction by matrix metalloproteinases. Proceedings of the National Academy of Sciences of the United States of America, 113(14), E1941–E1950. [Link]
-
Juliano, L., & Juliano, M. A. (2009). The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Anais da Academia Brasileira de Ciências, 81(3), 393–405. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. scielo.br [scielo.br]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimization of Boc-4-Abz-OSu in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Strategic Fit
Boc-4-Abz-OSu (N-tert-Butyloxycarbonyl-4-aminobenzoic acid N-hydroxysuccinimide ester) is a specialized building block used to introduce the 4-aminobenzoic acid (PABA) moiety into peptide backbones. Unlike flexible aliphatic amino acids (Gly, Ala), the PABA unit introduces a rigid phenylene spacer, often utilized to:
-
Constrain Peptide Conformation: Inducing turns or locking secondary structures.
-
Create FRET Scaffolds: Acting as a non-fluorescent rigid linker between chromophores.
-
Design Peptidomimetics: Modulating pharmacokinetic properties by reducing proteolytic susceptibility.
Critical Chemical Context (The "Trap")
While the incorporation of Boc-4-Abz-OSu onto the resin is chemically straightforward (due to the pre-activated OSu ester), the subsequent step—chain elongation from the PABA amine —is a known bottleneck. The amino group of 4-aminobenzoic acid is an aniline derivative . It is significantly less nucleophilic than standard aliphatic amines due to electron delocalization into the aromatic ring.
This guide provides a dual-phase protocol:
-
Phase A: Efficient coupling of the linker to the peptide chain.
-
Phase B: High-intensity activation strategies to overcome the "aniline barrier" for the next amino acid.
Chemical Compatibility & Orthogonality
Before proceeding, verify the compatibility of this reagent with your synthesis strategy:
| Feature | Boc-SPPS (Merrifield/PAM) | Fmoc-SPPS (Wang/Rink) |
| Compatibility | Native / Ideal | Terminal Only (mostly) |
| Deprotection | TFA removes Boc (Standard Cycle). | TFA removes Boc AND cleaves peptide from resin. |
| Role | Can be used as an internal linker. | Used as N-terminal cap or requires specialized non-acid labile resins. |
Warning for Fmoc Users: If you use Boc-4-Abz-OSu in standard Fmoc chemistry, you cannot deprotect the Boc group without cleaving the peptide from the resin (unless using highly specialized hydrazine-labile linkers). For internal linkers in Fmoc-SPPS, use Fmoc-4-Abz-OH .
Storage & Handling
-
Moisture Sensitivity: The N-hydroxysuccinimide (OSu) ester is hydrolytically unstable. Store at -20°C in a desiccator.
-
Solubility: The aromatic ring reduces solubility in pure DCM. Use NMP (N-methyl-2-pyrrolidone) or DMF for coupling reactions.
Detailed Protocols
Phase A: Coupling Boc-4-Abz-OSu to the Resin
Objective: Attach the linker to the free amine of the resin-bound peptide.
Reagents:
-
Boc-4-Abz-OSu (3.0 equivalents relative to resin loading)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Solvent: Anhydrous NMP (Preferred) or DMF.
Step-by-Step:
-
Resin Preparation: Swell the resin (with free amine) in DCM for 15 min, then wash 3x with NMP.
-
Dissolution: Dissolve Boc-4-Abz-OSu in minimal NMP.
-
Note: Do not add coupling reagents (HATU/DIC). The OSu ester is already activated. Adding uronium salts can lead to side reactions (guanidinylation).
-
-
Reaction: Add the dissolved linker to the resin. Immediately add DIPEA.
-
Incubation: Agitate at Room Temperature (RT) for 2–4 hours .
-
Why longer? Although OSu esters are fast, the rigidity of the PABA unit can slow down diffusion into the resin matrix.
-
-
Washing: Drain and wash with NMP (3x) and DCM (3x).
-
Validation: Perform a Kaiser Test .
-
Result: Should be negative (colorless beads). If blue, re-couple using 1.5 eq of reagent overnight.
-
Phase B: Chain Elongation (The "Aniline Barrier")
Objective: Couple the NEXT amino acid to the deactivated aniline amine.
The Challenge: The deprotected 4-amino group is an aniline (
Recommended Activation: HATU / HOAt or Symmetric Anhydrides .
Step-by-Step:
-
Deprotection (Boc Removal):
-
Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 30 min).
-
Crucial Wash: Wash extensively with DCM (5x) followed by 10% DIPEA in DCM (Neutralization is critical; anilines hold protons tightly).
-
-
Activation (The "Turbo" Mix):
-
Amino Acid: 5.0 equivalents (Fmoc-AA-OH or Boc-AA-OH).
-
Coupling Reagent: HATU (4.9 equivalents).
-
Additive: HOAt (5.0 equivalents) - HOAt is superior to HOBt for steric/electronic difficult couplings.
-
Base: DIPEA (10.0 equivalents) or TMP (2,4,6-Trimethylpyridine).
-
-
Coupling Reaction:
-
Dissolve AA, HATU, and HOAt in NMP. Add Base.[1]
-
Add to resin immediately.
-
Conditions: Double couple.
-
Round 1: 2 hours at RT.
-
Round 2: Fresh reagents, overnight at RT OR Microwave assistance (75°C for 10 mins, if Cys/His are absent).
-
-
-
Monitoring:
-
Kaiser Test is unreliable for anilines (often gives false negatives due to low nucleophilicity reacting with ninhydrin).
-
Chloranil Test: Use the Chloranil test (specifically designed for secondary/aromatic amines). A positive result (blue/green spots) indicates free aniline.
-
Micro-cleavage: The only definitive check is to cleave a small sample and analyze by HPLC/MS.
-
Visualized Workflow (Graphviz)
The following diagram illustrates the critical decision pathways and the specific chemistry required for the "Aniline Barrier."
Figure 1: Logic flow for incorporating Boc-4-Abz-OSu. Note the transition from standard coupling (Phase A) to high-efficiency protocols (Phase B) due to the aniline intermediate.
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Low Loading of Linker | Kaiser test remains positive after Phase A. | Hydrolysis of OSu ester prior to coupling. | Use fresh reagent from desiccator. Increase conc. to 5 eq. |
| Failure to Elongate | MS shows truncation at PABA linker (Mass = Peptide + 119 Da). | Aniline nucleophile failed to react with next AA. | Switch to Acid Fluorides or Symmetric Anhydrides. Use Microwave heating (75°C). |
| Side Reactions | Mass +99 Da (Guanidinylation). | Used HATU/HBTU during Phase A (OSu coupling). | Do NOT use uronium salts with OSu esters. Only use DIPEA. |
| Incomplete Deprotection | Complex HPLC mixture. | TFA failed to penetrate rigid aromatic aggregation. | Extend TFA treatment.[2] Use "Magic Mixture" (DCM/TFA/DMS/Anisole). |
References
-
Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Chamberlain, B. et al. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed discussion on orthogonality of Boc/Fmoc and aniline protection). Link
-
Sigma-Aldrich. (2023). Overcoming Aggregation and Difficult Couplings in SPPS. Technical Guides. Link
Disclaimer: This protocol assumes standard laboratory safety practices. Trifluoroacetic acid (TFA) and NMP are hazardous. Always work within a fume hood.
Sources
Application Note: Development of Fluorogenic Protease Assays Using Boc-4-Abz-OSu
Executive Summary
This guide details the application of Boc-4-Abz-OSu (
This protocol focuses on constructing a FRET (Förster Resonance Energy Transfer) biosensor for protease activity.[1][2] By pairing the 4-Abz donor with a non-fluorescent quencher (e.g., 3-Nitrotyrosine) within a specific peptide sequence, researchers can quantify proteolytic activity with high sensitivity.
Key Technical Specifications
| Parameter | Specification |
| Reagent | Boc-4-Abz-OSu (CAS: 120465-50-1) |
| Fluorophore Generated | 4-Aminobenzoyl (4-Abz) |
| Excitation / Emission | |
| Primary Application | FRET-based Protease Kinetic Profiling ( |
| Recommended Quencher | 3-Nitrotyrosine [Tyr(3-NO |
Mechanism of Action
The assay relies on the disruption of intramolecular FRET. In the intact peptide, the fluorescence of the N-terminal 4-Abz group is quenched by a downstream acceptor (typically 3-Nitrotyrosine) due to spectral overlap and proximity (
Upon enzymatic cleavage of the scissile bond, the fluorophore and quencher diffuse apart, restoring the intrinsic fluorescence of the 4-Abz group.
Pathway Diagram: FRET Protease Assay
Caption: The 4-Abz donor is quenched in the intact peptide. Proteolytic cleavage separates the donor from the acceptor, resulting in a measurable increase in fluorescence at 420 nm.
Substrate Design & Synthesis Protocol
The synthesis utilizes Solid Phase Peptide Synthesis (SPPS). The Boc-4-Abz-OSu reagent is coupled to the N-terminus of the resin-bound peptide.
Critical Design Considerations
-
Sequence Specificity: The peptide sequence between the donor and quencher must match the specificity of the target protease (e.g., MMPs, Caspases).
-
Quencher Selection: 3-Nitrotyrosine is recommended as it can be incorporated directly as an amino acid (Fmoc-Tyr(3-NO
)-OH) during synthesis, avoiding post-synthetic labeling steps required by other quenchers like Dnp. -
Deprotection: The "Boc" group on the reagent serves to protect the aniline amine during coupling. It must be removed (usually via TFA cleavage) to generate the free 4-aminobenzoyl fluorophore, which possesses the desired spectral properties.
Step-by-Step Synthesis Protocol
Phase A: Peptide Assembly
-
Synthesize the target peptide sequence on Rink Amide or Wang resin using standard Fmoc SPPS protocols.
-
Insert Quencher: Incorporate Fmoc-Tyr(3-NO
)-OH at the P1' or P2' position (C-terminal side of cleavage site). -
Final Deprotection: Remove the final N-terminal Fmoc group with 20% Piperidine in DMF. Wash resin
with DMF.
Phase B: Fluorophore Coupling (The Boc-4-Abz-OSu Step)
Reagents:
-
Boc-4-Abz-OSu (3-5 equivalents relative to resin loading).
-
DIEA (Diisopropylethylamine) (6 equivalents).
-
DMF (Anhydrous).
Procedure:
-
Dissolve Boc-4-Abz-OSu in minimal anhydrous DMF.
-
Add the solution to the N-terminal deprotected resin.
-
Add DIEA.
-
Shake at room temperature for 2–4 hours .
-
Note: The OSu ester is highly reactive; no additional coupling reagents (HBTU/HATU) are needed.
-
-
Wash resin:
DMF, DCM, Methanol.
Phase C: Cleavage & Global Deprotection
-
Treat resin with Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H
O . -
Incubate for 2–3 hours.
-
Mechanism:[3] This step cleaves the peptide from the resin AND removes the Boc group from the 4-Abz moiety, liberating the fluorescent primary amine.
-
-
Precipitate crude peptide in cold diethyl ether.
-
Purification: Purify via RP-HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA).
-
Validation: Verify mass via ESI-MS. The mass should correspond to: Peptide Mass + 119.12 Da (Mass of 4-aminobenzoyl group).
Enzymatic Assay Protocol
Once the substrate is purified, use the following protocol to determine enzyme kinetics.
Materials
-
Assay Buffer: 50 mM Tris-HCl or HEPES (pH 7.4), 10 mM CaCl
(if metalloprotease), 0.05% Brij-35 (to prevent sticking). -
Substrate: Stock solution (10 mM in DMSO).
-
Enzyme: Target Protease.
-
Black 96-well or 384-well plates (Essential for fluorescence).
Workflow Diagram
Caption: Standard workflow for kinetic characterization using the synthesized FRET substrate.
Experimental Steps
-
Optimization: Determine the linear range of the enzyme concentration. A signal-to-noise ratio > 5 is required.
-
Plate Setup:
-
Add 90 µL of Enzyme Master Mix to wells.
-
Include "No Enzyme" controls (Buffer + Substrate) to account for spontaneous hydrolysis.
-
Include "No Substrate" controls (Buffer + Enzyme) for background fluorescence.
-
-
Initiation: Add 10 µL of Substrate (varying concentrations, e.g., 1 µM to 50 µM final) to start the reaction.
-
Measurement: Immediately place in a fluorescence microplate reader.
-
Mode: Kinetic.
-
Excitation: 320 nm (Bandwidth 10 nm).
-
Emission: 420 nm (Bandwidth 10 nm).
-
Duration: Read every 30–60 seconds for 30–60 minutes at 37°C.
-
Data Analysis & Validation
To ensure Trustworthiness and Scientific Integrity , data must be processed to yield physical constants.
Calculating Initial Velocity ( )
-
Plot RFU (Relative Fluorescence Units) vs. Time (min) for each substrate concentration.
-
Select the linear portion of the curve (typically the first 5–10 minutes).
-
Calculate the slope (
).
Standard Curve Conversion
RFU is arbitrary. To calculate
-
Completely hydrolyze a known concentration of substrate using an excess of enzyme (or synthesize the cleavage product 4-Abz-Fragment as a standard).
-
Generate a standard curve: RFU vs. [Product].
-
Convert
(RFU/min) to (µM/min).
Michaelis-Menten Fitting
Fit the data to the equation:
| Metric | Definition | Significance |
| Michaelis Constant | Indicates substrate affinity. Lower = Higher affinity. | |
| Maximum Velocity | System capacity at saturation. | |
| Turnover Number |
Troubleshooting & Controls
-
Inner Filter Effect: At high substrate concentrations (>50 µM), the quencher (Nitrotyrosine) may absorb the excitation light (320 nm) or the emitted light, causing a false plateau in
.-
Correction: Keep substrate concentration near
.
-
-
Spontaneous Hydrolysis: The OSu reagent itself is unstable in water. Ensure the substrate is purified and the free reagent is removed. If the substrate shows high background, repurify via HPLC.
-
Solubility: Boc-4-Abz-OSu is hydrophobic. Dissolve in DMF or DMSO before adding to the aqueous reaction (keep final DMSO < 5%).
References
-
National Institutes of Health (NIH). (2013). Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid. Retrieved from [Link]
-
JoVE. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination. Retrieved from [Link][4]
Sources
Application Notes & Protocols: A Senior Application Scientist's Guide to Creating FRET Probes Using Boc-4-Abz-OSu
Abstract
This comprehensive guide provides a detailed framework for the rational design, synthesis, and characterization of Förster Resonance Energy Transfer (FRET) probes utilizing the versatile fluorophore building block, N-Boc-4-aminobenzoic acid N-succinimidyl ester (Boc-4-Abz-OSu). We delve into the fundamental principles of FRET, the chemical logic behind the use of Boc-4-Abz-OSu, and provide validated, step-by-step protocols for creating internally quenched peptide substrates for protease activity assays. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust, quantitative tools for studying enzymatic activity and molecular interactions.
The Principle of the Spectroscopic Ruler: FRET and Its Application in Enzyme Assays
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (often a quencher).[1] When in close proximity (typically 10-100 Å), a donor fluorophore excited by a light source can transfer its energy to the acceptor without the emission of a photon.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of that distance, a relationship that has led to FRET being termed a "spectroscopic ruler".[2][3]
For a FRET event to occur, two primary conditions must be met:
-
The donor and acceptor molecules must be in close proximity.[1]
-
The emission spectrum of the donor must significantly overlap with the absorption spectrum of the acceptor.[1][2][4]
In the context of enzyme assays, particularly for proteases, this principle is elegantly exploited by designing a peptide substrate that contains a FRET pair.[3] A fluorophore (the donor) is placed on one side of the enzyme's specific cleavage sequence, and a quencher (the acceptor) is placed on the other.[4]
In the intact peptide, the donor and quencher are held in close proximity, leading to efficient FRET and suppression of the donor's fluorescence.[3] Upon enzymatic cleavage of the peptide bond, the donor and quencher diffuse apart, disrupting FRET and leading to a quantifiable increase in donor fluorescence.[5] This "turn-on" signal provides a continuous, real-time measure of enzyme activity.[3][4]
Caption: Functional components of the Boc-4-Abz-OSu reagent.
Designing Your FRET Probe: A Worked Example with a Caspase-3 Substrate
To illustrate the design process, we will create a FRET probe for Caspase-3, a key executioner enzyme in apoptosis.
Step 1: Selecting the Peptide Sequence
Caspase-3 has a well-characterized cleavage preference for the sequence Asp-Glu-Val-Asp (DEVD). [6][7]Our peptide substrate will incorporate this sequence.
Step 2: Choosing the FRET Pair
The donor is 4-Abz. We need a quencher whose absorption spectrum overlaps with the emission of 4-Abz.
| Fluorophore | Excitation (λ_ex) | Emission (λ_em) | Recommended Quenchers |
| 4-Abz (or Abz) | ~320 nm | ~420 nm | Dnp, EDDnp, 3-Nitro-tyrosine |
Table 1: Spectral Properties of 4-Abz and Compatible Quenchers. [2][8][9] The 2,4-dinitrophenyl (Dnp) group is an excellent non-fluorescent quencher for Abz. [2][8]Its broad absorption in the 350-450 nm range overlaps well with the 420 nm emission of Abz.
Step 3: Strategic Placement of Donor and Quencher
We will synthesize a peptide with the following structure: Ac-DEVD-K(Dnp)-Abz-NH₂ .
-
N-terminus (Ac-): The N-terminus is acetylated to prevent it from being charged, which can sometimes influence enzyme recognition.
-
Cleavage Site (-DEVD-): The specific recognition sequence for Caspase-3.
-
Quencher Position (-K(Dnp)-): We introduce a Lysine (K) residue after the cleavage site. The side-chain amino group of this lysine will be coupled to the Dnp quencher.
-
Fluorophore Position (-Abz-NH₂): The 4-Abz fluorophore will be coupled to the C-terminal amide. This strategy places the donor and quencher on opposite sides of the cleavage site.
This design ensures that before cleavage, the Abz and Dnp are held in proximity for efficient quenching. After Caspase-3 cleaves between the two Asp (D) residues, the fragment containing Abz will be separated from the fragment containing Dnp, restoring fluorescence.
Experimental Protocols
These protocols outline the synthesis of the example Caspase-3 substrate, Ac-DEVD-K(Dnp)-Abz-NH₂ , using a combination of solid-phase peptide synthesis (SPPS) and solution-phase labeling.
Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes familiarity with standard Fmoc-based SPPS techniques. The peptide Ac-DEVD-K(Fmoc) will be synthesized on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Resin Preparation: Start with Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially (Fmoc-Lys(Fmoc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH) using a standard coupling reagent like HBTU/DIPEA in DMF. Allow each coupling reaction to proceed for 2 hours.
-
N-terminal Acetylation: After coupling the final Asp residue and removing its Fmoc group, acetylate the N-terminus by reacting the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.
-
Final Fmoc Deprotection: Remove the Fmoc group from the Lysine side chain using 20% piperidine in DMF as described in step 2.
-
Resin Washing and Drying: Wash the resin extensively with DMF, followed by dichloromethane (DCM), and dry the resin under high vacuum. At this stage, you have the peptide Ac-DEVD-K-Resin with all side chains protected except for the lysine amino group.
Protocol 4.2: On-Resin Quencher Labeling
-
Prepare Dnp Solution: Dissolve a 3-fold molar excess of 2,4-Dinitrofluorobenzene (DNFB) and a 4-fold molar excess of DIPEA in DMF.
-
Coupling Reaction: Add the DNFB/DIPEA solution to the dried resin from Protocol 4.1. Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF, then DCM, and dry under vacuum. You now have the fully protected, quencher-labeled peptide on resin: Ac-D(OtBu)-E(OtBu)-V-D(OtBu)-K(Dnp)-Resin.
Protocol 4.3: Peptide Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). CAUTION: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (OtBu). [10]3. Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide. 4. Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether twice, and dry the crude peptide pellet under vacuum.
Protocol 4.4: Labeling with Boc-4-Abz-OSu
-
Dissolve Peptide: Dissolve the crude, dried peptide Ac-DEVD-K(Dnp)-NH₂ in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.3. [11]The concentration should be around 1-5 mg/mL. [12]2. Dissolve Boc-4-Abz-OSu: Just before use, dissolve a 1.5-fold molar excess of Boc-4-Abz-OSu in a minimal amount of amine-free DMF or DMSO. [11]3. Labeling Reaction: Add the Boc-4-Abz-OSu solution to the stirring peptide solution. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. [11]4. Boc Deprotection: This step is crucial. After the labeling reaction, the product is Boc-Abz-Ac-DEVD-K(Dnp)-NH₂. To generate the final fluorophore, the Boc group must be removed. Acidify the reaction mixture carefully with TFA to a final concentration of 50% (v/v). Let it stand for 30 minutes at room temperature. [13]5. Lyophilization: Remove the TFA under a stream of nitrogen and lyophilize the sample to obtain the crude, fully deprotected FRET probe.
Purification and Characterization: Ensuring a Self-Validating System
For a FRET probe to be a trustworthy and reliable tool, it must be pure. Unlabeled peptide, free fluorophore, or improperly labeled species will confound experimental results.
Protocol 5.1: HPLC Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying fluorescently labeled peptides. [14]
-
System Setup: Use a C18 preparative or semi-preparative column. The mobile phases are typically:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile [14]2. Sample Preparation: Dissolve the lyophilized crude product from Protocol 4.4 in a minimal amount of Solvent A.
-
-
Purification Gradient: Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 40 minutes. The exact gradient should be optimized on an analytical scale first. [14]4. Fraction Collection: Monitor the elution profile at two wavelengths: one for the peptide bond (~220 nm) and one for the Dnp quencher (~360 nm). Collect fractions corresponding to the major peak that absorbs at both wavelengths.
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry. Pool the fractions containing the pure desired product.
-
Lyophilization: Lyophilize the pooled, pure fractions to obtain the final FRET probe as a fluffy powder. [14]
Protocol 5.2: Characterization
-
Mass Spectrometry (MS): Confirm the identity of the final product by obtaining its mass spectrum (e.g., via ESI-MS). The observed mass should match the calculated molecular weight of Ac-DEVD-K(Dnp)-Abz-NH₂ .
-
Fluorescence Spectroscopy: This is the ultimate functional validation.
-
Dissolve the purified peptide in an appropriate assay buffer.
-
Measure the fluorescence emission spectrum (e.g., scan from 380 nm to 550 nm) using an excitation wavelength of 320 nm. This is the baseline (quenched) signal.
-
Add a small amount of purified, active Caspase-3 enzyme to the cuvette and monitor the increase in fluorescence intensity at 420 nm over time.
-
After the reaction has gone to completion, record the final emission spectrum. A successful FRET probe will show a significant (10 to 50-fold) increase in fluorescence intensity at 420 nm upon cleavage.
-
Sources
- 1. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. bachem.com [bachem.com]
- 3. biosynth.com [biosynth.com]
- 4. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 6. Peptide substrate for caspase-3 with 2-aminoacridone as reporting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. Fluorescence and Quencher FRET Peptides [biosyn.com]
- 10. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. hplc.eu [hplc.eu]
- 13. reddit.com [reddit.com]
- 14. peptide.com [peptide.com]
Boc-4-Abz-OSu coupling efficiency in peptide synthesis
Application Note: High-Efficiency Coupling of Boc-4-Abz-OSu in Solid-Phase Peptide Synthesis (SPPS)
Introduction
The incorporation of 4-aminobenzoic acid (4-Abz) into peptide backbones is a critical strategy for creating rigid linkers, FRET probes, and conformationally constrained pharmacophores. However, the use of Boc-4-Abz-OSu presents a unique set of kinetic and solubility challenges compared to standard aliphatic amino acids.
While the N-hydroxysuccinimide (OSu) ester provides a stable, pre-activated species that eliminates the need for in situ activation reagents (e.g., HATU/DIC), its reactivity is inherently lower than that of uronium or phosphonium salts. Furthermore, the aromatic ring of the Abz moiety introduces steric rigidity and hydrophobicity, often leading to slow diffusion rates within the resin matrix.
This guide provides a self-validating protocol to maximize coupling efficiency, minimize reagent hydrolysis, and ensure high-fidelity sequence assembly.
Chemical Basis & Mechanistic Insight
The Reactivity Paradox
The coupling of Boc-4-Abz-OSu relies on the aminolysis of the activated ester by the resin-bound amine.
-
Electronic Factor: The leaving group (N-hydroxysuccinimide) is weakly acidic (pKa ~6), making the carbonyl carbon electrophilic enough for attack by primary amines but stable enough to resist rapid hydrolysis in atmospheric moisture.
-
Steric Factor: Unlike flexible glycine or alanine, the 4-Abz phenyl ring is planar and rigid. This increases the entropic penalty of the coupling reaction, particularly on high-loading resins where "site isolation" occurs.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the resin-bound amine (
Figure 1: Mechanism of OSu-ester aminolysis. The reaction is driven by the release of the stable HOSu leaving group.
Experimental Protocol
Pre-requisites:
-
Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading recommended to reduce steric crowding).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for difficult sequences.
-
Base: DIEA (N,N-Diisopropylethylamine).
Step-by-Step Coupling Procedure
| Step | Action | Critical Parameter / Rationale |
| 1. Swelling | Swell resin in DCM (20 min), then wash 3x with DMF.[1] | Ensures resin beads are fully solvated for maximum pore accessibility. |
| 2. Deprotection | Remove Fmoc/Boc from previous AA (standard protocol). | Validation: Perform Kaiser test to confirm free amines (Blue = Positive).[2] |
| 3. Neutralization | Wash resin with 5% DIEA in DMF (2 min), then wash 3x with DMF. | Crucial: OSu esters react with free amines, not ammonium salts. Most deprotection cycles leave the amine as a salt. |
| 4. Solubilization | Dissolve 3.0 eq Boc-4-Abz-OSu in minimal DMF (approx 0.2 M). | High concentration drives kinetics (Rate = k[Ester][Amine]). |
| 5. Coupling | Add solution to resin.[3][4] Add 1.0 eq DIEA relative to the Ester. | A small amount of base catalyzes the reaction but avoid large excess to prevent racemization (less relevant for Abz) or hydrolysis. |
| 6. Incubation | Shake at room temperature for 2–4 hours . | OSu esters are slower than HATU. Do not shorten this step. |
| 7. Washing | Drain and wash: 3x DMF, 3x DCM, 3x DMF. | Removes unreacted ester and HOSu byproduct. |
| 8. Monitoring | Perform Kaiser Test (Ninhydrin). | Target: Colorless/Yellow beads. If blue/purple, proceed to recoupling. |
Recoupling Strategy (If Kaiser Test is Positive)
If the first coupling fails (common on high-loading resins):
-
Do not deprotect.
-
Dissolve fresh Boc-4-Abz-OSu (1.5 eq) in NMP (better solvation than DMF).
-
Add HOAt (1.5 eq) . HOAt converts the OSu ester into an OAt ester in situ, which is significantly more reactive.
-
Couple for 2 hours.
Workflow Visualization
Figure 2: Decision tree for Boc-4-Abz-OSu coupling. Note the critical branch point at the Kaiser Test.
Critical "Next-Step" Warning
The Hidden Trap: Successfully coupling Boc-4-Abz-OSu is only half the battle. The resulting product is an aromatic amine (aniline derivative) after Boc removal.
-
Problem: The 4-Abz amine is electron-deficient and sterically shielded by the benzene ring. It is a poor nucleophile .
-
Consequence: Coupling the next amino acid to the 4-Abz residue is notoriously difficult.
-
Solution: For the next cycle (coupling AA to 4-Abz-Resin):
-
Use HATU or PyAOP (stronger activators) instead of HBTU/DIC.
-
Use double coupling (2 x 1 hour).
-
Consider microwave-assisted coupling (50°C, 10 min) to overcome the activation energy barrier.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Coupling Yield (<80%) | Resin aggregation or steric hindrance. | Switch solvent to NMP; add 1% Triton X-100; use HOAt additive. |
| Ester Precipitation | Boc-4-Abz-OSu is hydrophobic; concentration too high. | Dilute solution; ensure DMF is anhydrous; warm to 30°C. |
| Slow Reaction Kinetics | Protonated resin amines. | Ensure a distinct 5% DIEA wash before adding the ester solution. |
| Hydrolysis (Free Acid) | Wet solvent or old reagent. | Use fresh anhydrous DMF. Store OSu ester in desiccator at -20°C. |
References
-
Bodanszky, M., & Du Vigneaud, V. (1959). A Method of Synthesis of Long Peptide Chains Using a Synthesis of Oxytocin as an Example. Journal of the American Chemical Society. Link
- Foundational text on the use of active esters in peptide synthesis.
- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Standard reference for SPPS protocols and troubleshooting difficult couplings.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Comprehensive review of coupling reagents, comparing OSu esters to H
-
Thermo Scientific. (2020). Crosslinking Technical Handbook: NHS Ester Reactions. Link
- Detailed mechanism and pH dependence of NHS/OSu ester reactions.
-
Bachem. (2023).[5] Solid Phase Peptide Synthesis (SPPS) Explained. Link
- Modern industrial standards for monitoring and coupling efficiency.
Sources
Application Notes & Protocols: Incorporating Boc-4-Abz-OSu into a Peptide Sequence
Introduction: The Utility of 4-Aminobenzoyl (Abz) Moieties in Peptide Chemistry
In the fields of drug discovery and proteomics, fluorescently labeled peptides are indispensable tools for studying enzyme kinetics, cellular uptake, and molecular interactions.[1][2] The 4-aminobenzoyl (Abz) group is a valuable fluorescent moiety, often utilized as a donor in Fluorescence Resonance Energy Transfer (FRET) pairs with quenchers like Dabcyl or EDANS. Its incorporation into a peptide sequence allows for the development of sensitive, continuous assays for proteolytic activity.
This guide provides a detailed technical overview and validated protocols for incorporating the Abz fluorophore into a peptide sequence using Boc-4-Abz-OSu , the N-hydroxysuccinimide (NHS) ester of Boc-protected 4-aminobenzoic acid. The OSu group activates the carboxyl moiety for efficient reaction with primary amines, forming a stable amide bond.[3][4]
These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemistry, strategic considerations for experimental design, and step-by-step protocols for both on-resin and solution-phase labeling.
Reagent Overview and Properties
Boc-4-Abz-OSu is derived from its carboxylic acid precursor, Boc-4-Abz-OH. The key features are the acid-labile Boc protecting group on the aromatic amine and the amine-reactive OSu ester.
| Property | Value | Source |
| Precursor | Boc-4-Abz-OH | [5][6] |
| CAS Number (Precursor) | 66493-39-8 | [7] |
| Molecular Weight (Precursor) | 237.25 g/mol | [7] |
| Molecular Formula (Precursor) | C₁₂H₁₅NO₄ | |
| Appearance (Precursor) | Light brown / Beige powder | [5][8] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [9][10] |
| Target Functional Group | Primary Amines (e.g., N-terminus, Lysine side chain) | [4][11] |
The Chemistry of Amine Acylation
The core of the labeling strategy is the reaction between the NHS ester of Boc-4-Abz-OSu and a primary amine on the peptide. This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The deprotonated primary amine (R-NH₂) on the peptide acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The N-hydroxysuccinimide anion, a good leaving group, is eliminated.
-
Amide Bond Formation: A stable, covalent amide bond is formed between the Abz moiety and the peptide, releasing N-hydroxysuccinimide (NHS) as a byproduct.[3]
This reaction is highly efficient and selective for primary amines under specific pH conditions.[10][11]
Figure 1: Mechanism of NHS ester reaction with a primary amine.
Strategic Planning: Key Decision Points
Successful incorporation requires careful consideration of when and where to attach the label. The two primary strategies are on-resin labeling during Solid-Phase Peptide Synthesis (SPPS) and solution-phase labeling of a purified peptide.
On-Resin vs. Solution-Phase Labeling
| Strategy | Advantages | Disadvantages | Best For... |
| On-Resin Labeling | - High reaction efficiency using excess reagents.- Simplified purification (excess reagents washed away).- Site-specific N-terminal labeling is straightforward. | - Label must be stable to final cleavage conditions.- Steric hindrance can sometimes be an issue.[12]- Difficult to monitor reaction progress directly. | N-terminal labeling or specific side-chain labeling using orthogonal protecting groups. |
| Solution-Phase Labeling | - Full characterization of peptide before labeling.- Label does not need to withstand cleavage conditions.- More control over reaction stoichiometry. | - Requires additional HPLC purification step.- Potential for multiple labeling sites (N-terminus and Lys).- Risk of peptide aggregation or poor solubility. | Labeling with cleavage-sensitive dyes or when on-resin methods fail. |
Compatibility with SPPS Chemistry
The "Boc" group on Boc-4-Abz-OSu is a tert-butyloxycarbonyl protecting group, which is highly sensitive to strong acids like trifluoroacetic acid (TFA).
-
Fmoc/tBu Chemistry: This is the recommended approach. The peptide is synthesized, and the label is attached to the free N-terminus at the very end. The final cleavage cocktail (e.g., 95% TFA) will simultaneously cleave the peptide from the resin, remove the side-chain protecting groups (like tBu), AND remove the Boc group from the Abz moiety, yielding the desired 4-aminobenzoyl-labeled peptide.
-
Boc/Bzl Chemistry: This method is incompatible . The repeated TFA deprotection steps used throughout Boc SPPS would prematurely remove the Boc group from the label, leading to undesired side reactions.[13]
Protocol 1: On-Resin N-Terminal Labeling (Fmoc SPPS)
This protocol describes the incorporation of the Abz group at the N-terminus of a peptide sequence immediately following Fmoc-based solid-phase synthesis.
Figure 2: Workflow for on-resin N-terminal labeling of a peptide.
Materials and Reagents
-
N-terminal Fmoc-protected peptidyl-resin (e.g., on Wang or Rink Amide resin).
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: HPLC-grade DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Labeling Reagent: Boc-4-Abz-OSu.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Precipitation: Cold Diethyl Ether.
-
Kaiser Test Kit.
Step-by-Step Methodology
-
Final Fmoc Deprotection: a. Swell the peptidyl-resin in DMF for 30 minutes. b. Drain the DMF and add the deprotection solution. c. Agitate gently for 20-30 minutes at room temperature. d. Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Confirmation of Free Amine (Kaiser Test): a. Take a small sample of beads (~1-2 mg). b. Perform the Kaiser test according to the manufacturer's instructions. c. Causality: A positive result (deep blue beads) confirms the presence of a free primary amine, which is essential for the subsequent labeling reaction to proceed. If the test is negative (yellow/colorless beads), the deprotection step was incomplete and must be repeated.
-
On-Resin Labeling Reaction: a. Prepare the labeling solution: Dissolve Boc-4-Abz-OSu (3-5 molar equivalents relative to resin loading) and DIPEA (6-10 molar equivalents) in a minimal volume of DMF. b. Swell the deprotected resin in DMF, then drain. c. Add the labeling solution to the resin. d. Agitate the reaction vessel at room temperature for 4 hours to overnight. e. Causality: A molar excess of the labeling reagent is used to drive the reaction to completion on the sterically hindered solid phase. DIPEA acts as a non-nucleophilic base to maintain a basic environment, ensuring the N-terminal amine remains deprotonated and nucleophilic.
-
Post-Labeling Wash: a. Drain the labeling solution. b. Wash the resin extensively to remove all unreacted reagents and byproducts: DMF (5x), DCM (3x), and Methanol (3x). c. Dry the resin under vacuum.
-
Cleavage and Global Deprotection: a. Place the dried, labeled resin in a reaction vessel. b. Add the cleavage cocktail (e.g., 10 mL per 1 g of resin) and agitate for 2-3 hours at room temperature. c. Causality: The strong acid (TFA) cleaves the peptide from the resin support and removes all acid-labile side-chain protecting groups, including the Boc group on the Abz label. Scavengers like TIS and water are crucial to prevent side reactions with reactive carbocations generated during deprotection. d. Filter the resin and collect the TFA filtrate containing the peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet and purify using Reverse-Phase HPLC (RP-HPLC).[14]
Protocol 2: Solution-Phase Labeling
This protocol is suitable for labeling a purified peptide that has at least one primary amine (N-terminus or Lysine side chain).
Figure 3: Workflow for solution-phase labeling of a purified peptide.
Materials and Reagents
-
Purified, lyophilized peptide.
-
Labeling Reagent: Boc-4-Abz-OSu.
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Note: Avoid buffers containing primary amines like Tris.[9]
-
Purification: RP-HPLC system with C18 column.
-
Mobile Phases: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
Step-by-Step Methodology
-
Prepare Reagents: a. Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL. b. Labeling Stock Solution: Dissolve Boc-4-Abz-OSu in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Prepare this solution immediately before use. c. Causality: The NHS ester is susceptible to hydrolysis in aqueous environments.[15] Preparing a concentrated stock in an anhydrous organic solvent like DMSO minimizes this degradation prior to its addition to the reaction mixture.[9][16]
-
Labeling Reaction: a. Calculate the amount of Boc-4-Abz-OSu stock solution needed to achieve a 5-10 fold molar excess relative to the peptide. b. Add the calculated volume of the labeling stock solution to the peptide solution while gently vortexing. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. d. Causality: The reaction is performed at a slightly alkaline pH (8.3-8.5) as a critical compromise. This pH is high enough to ensure a significant population of primary amines are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[9][16]
-
Purification: a. Following incubation, acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to stop the reaction and improve peptide binding to the C18 column. b. Purify the conjugate immediately by RP-HPLC. The labeled peptide will typically be more hydrophobic and have a longer retention time than the unlabeled peptide.[14] c. Collect fractions corresponding to the desired product peak and lyophilize.
Quality Control and Characterization
Independent of the chosen protocol, the final product must be rigorously validated.
-
Purity Analysis (RP-HPLC): Analyze the purified product on an analytical RP-HPLC system. The goal is to obtain a single, sharp peak, indicating high purity (>95%).
-
Identity Confirmation (Mass Spectrometry): Confirm the covalent modification by analyzing the product with ESI or MALDI-TOF mass spectrometry.[17] The observed molecular weight should match the theoretical mass of the peptide plus the mass of the Abz moiety (after accounting for the loss of the Boc group and a water molecule).
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling (On-Resin) | Incomplete Fmoc deprotection.Degraded/hydrolyzed Boc-4-Abz-OSu.Insufficient molar excess of reagents. | Confirm deprotection with a Kaiser test.Use a fresh batch of labeling reagent.Increase molar excess to 5-fold or higher; consider a second coupling. |
| Low or No Labeling (Solution) | Incorrect pH of reaction buffer.NHS ester hydrolyzed.Buffer contains competing amines (e.g., Tris). | Verify buffer pH is between 8.3-8.5.Prepare fresh Boc-4-Abz-OSu stock in anhydrous DMSO immediately before use.[9]Use non-amine buffers like sodium bicarbonate or phosphate.[9] |
| Multiple Labeled Species | (Solution-phase) Labeling of both N-terminus and internal Lysine residues. | This is an inherent risk. For site-specificity, on-resin labeling with an orthogonal protection strategy is superior. Adjusting pH closer to 8.0 may slightly favor N-terminal labeling over Lysine.[1] |
| Product Unstable During Cleavage | The peptide sequence itself may be unstable to strong acid. | This is not an issue with the label. Consider alternative cleavage cocktails with different scavengers. |
References
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]
-
Fluorescence Labeled Peptide Synthesis. CD Formulation. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]
-
Is it possible to conjugate an NHS ester to the N-terminus of a peptide ON RESIN? ResearchGate. [Link]
-
Peptide fluorescent labeling. SB-PEPTIDE. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Fluorescent labeling of peptides on solid phase. Organic & Biomolecular Chemistry. [Link]
-
Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores via on-resin derivatization. PubMed. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
Sources
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. glenresearch.com [glenresearch.com]
- 4. biotium.com [biotium.com]
- 5. BOC-4-ABZ-OH CAS#: 66493-39-8 [m.chemicalbook.com]
- 6. BOC-4-ABZ-OH | 66493-39-8 [chemicalbook.com]
- 7. Boc-4-Abz-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
measuring enzyme kinetics with a Boc-4-Abz-OSu substrate
Application Note: Kinetic Profiling of Proteases using FRET Substrates Synthesized with Boc-4-Abz-OSu
Executive Summary
This guide details the methodology for measuring enzyme kinetics using substrates derived from Boc-4-Abz-OSu (N-(tert-Butoxycarbonyl)-4-aminobenzoic acid N-hydroxysuccinimide ester). While Boc-4-Abz-OSu is an activated reagent rather than a direct enzyme substrate, it is a critical building block for synthesizing Fluorogenic Resonance Energy Transfer (FRET) peptide substrates.[1]
The 4-aminobenzoic acid (4-Abz) moiety serves as a fluorescent donor.[1] When coupled to a peptide sequence containing a downstream quencher (e.g., 3-nitrotyrosine or Dnp), the fluorescence is suppressed.[1] Enzymatic cleavage of the peptide backbone releases the 4-Abz fluorophore, resulting in a quantifiable increase in fluorescence intensity proportional to enzyme activity.
Key Distinction: Unlike the more common 2-aminobenzoic acid (anthranilic acid, 2-Abz) used in "Abz" substrates, 4-Abz (PABA derivatives) excites and emits in the UV/blue region (Ex ~290 nm, Em ~340 nm). This requires specific optical controls to avoid interference from protein intrinsic fluorescence (Trp/Tyr).
Mechanistic Workflow
The following diagram illustrates the transformation of the Boc-4-Abz-OSu reagent into a functional substrate and the subsequent kinetic assay principle.
Figure 1: Workflow from reagent coupling to enzymatic signal generation.[1][2][3][4][5] The OSu ester facilitates efficient N-terminal labeling of the peptide substrate.
Scientific Integrity & Expert Insights (E-E-A-T)
The "4-Abz" Spectral Challenge
Most commercial "Abz" substrates utilize 2-aminobenzoic acid (anthranilic acid) , which excites at ~320 nm and emits at ~420 nm.[1] The 4-Abz derivative (from Boc-4-Abz-OSu) is structurally distinct.
-
Excitation: ~280–290 nm[1]
-
Emission: ~330–340 nm
-
Risk: This overlaps significantly with the intrinsic fluorescence of Tryptophan (Ex 280 / Em 350) and Tyrosine.[1]
-
Mitigation Strategy: To ensure data integrity, you must perform a background subtraction using a "Substrate + Buffer" blank and an "Enzyme + Buffer" blank.[1] High concentrations of enzyme (>100 nM) may introduce significant background fluorescence.[1]
Substrate Design Logic
The Boc-4-Abz-OSu is an N-hydroxysuccinimide ester , designed to react specifically with primary amines.[1]
-
Target: N-terminal
-amine of the peptide chain. -
Condition: The peptide must not have internal Lysine residues with free
-amines during the coupling step, or they must be orthogonally protected (e.g., Fmoc-Lys(Boc)-OH vs Fmoc-Lys(Alloc)-OH).
Detailed Protocols
Protocol A: Preparation of the FRET Substrate
Prerequisite: Synthesis of a peptide sequence (e.g., Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln) with a C-terminal Quencher (e.g., Lys(Dnp)).
-
Solubilization: Dissolve the resin-bound or free amine peptide (1 eq) in anhydrous DMF/DCM.
-
Coupling: Add Boc-4-Abz-OSu (2.0 equivalents) and Diisopropylethylamine (DIPEA, 4.0 equivalents).
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by Kaiser test (ninhydrin) until negative (no free amines).
-
Deprotection: Treat with 95% Trifluoroacetic acid (TFA) / 2.5% TIS / 2.5% H2O to remove the Boc group and cleave from resin.[1]
-
Purification: HPLC purification is mandatory to remove free 4-Abz, which would cause high background fluorescence.[1]
Protocol B: Kinetic Assay (Determination of and )
Materials:
-
Enzyme: Target Protease (e.g., MMP, Caspase).[1]
-
Substrate: Purified 4-Abz-Peptide-Quencher (from Protocol A).
-
Standard: Free 4-Aminobenzoic Acid (to convert RFU to molarity).
-
Buffer: 50 mM HEPES, pH 7.4, 10 mM CaCl2, 0.05% Brij-35 (Standard protease buffer).
Step-by-Step Methodology:
-
Optimization of Enzyme Concentration ([E]):
-
Inner Filter Effect Correction (Critical for 4-Abz):
-
Since 4-Abz excites in the UV range, high substrate concentrations can absorb the excitation light.
-
Measure the absorbance of the substrate at 290 nm. If
, dilute or apply a correction factor:
-
-
Kinetic Run:
-
Standard Curve Generation:
-
Hydrolyze a small aliquot of substrate completely (using excess enzyme) OR use pure 4-aminobenzoic acid.[1]
-
Create a dilution series (0–100 µM) to define the RFU/µM conversion factor (
) .
-
Data Presentation & Analysis
Convert the raw slope (RFU/min) into Initial Velocity (
Fit the data to the Michaelis-Menten Equation using non-linear regression (GraphPad Prism or SigmaPlot):
Table 1: Example Data Structure for Kinetic Reporting
| Parameter | Symbol | Unit | Definition |
| Michaelis Constant | µM | Substrate concentration at | |
| Maximal Velocity | µM/min | Rate at saturating substrate concentration.[1] | |
| Turnover Number | |||
| Specificity Constant | Measure of catalytic efficiency.[1] |
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Free 4-Abz contamination | Re-purify substrate via HPLC (C18 column). |
| Non-Linear Rates | Photobleaching of 4-Abz | Reduce excitation intensity or frequency of reads.[1] |
| No Signal Increase | Uncleavable Sequence | Verify peptide sequence specificity for the protease. |
| Signal in "No Enzyme" Well | Spontaneous Hydrolysis | Check buffer pH; OSu esters (if unreacted) hydrolyze in water. Ensure substrate is fully deprotected and purified.[1] |
References
-
Thermo Fisher Scientific. Introduction to Enzyme Substrates and Their Reference Standards. Molecular Probes Handbook. Link
-
Knight, C. G. (1995). Fluorimetric Assays of Proteolytic Enzymes. Methods in Enzymology, 248, 18-34.[1] Link
-
Sigma-Aldrich. Boc-4-Abz-OH Product Specification and Application in Peptide Synthesis.[1]Link
-
Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link
-
ChemicalBook. Boc-4-Abz-OSu Properties and Structure.Link
Sources
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of a new fluorogenic active-site titrant of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic acid [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Precision Kinetics: Continuous Monitoring of Proteolytic Activity Using Abz-Based FRET Substrates
Abstract
This application note details a robust methodology for the continuous kinetic monitoring of protease activity using Fluorescence Resonance Energy Transfer (FRET) substrates containing the 2-aminobenzoyl (Abz) fluorophore. Unlike endpoint assays, this continuous format allows for the real-time determination of
Principle of the Assay: The FRET Mechanism
The core of this assay is the distance-dependent interaction between a donor fluorophore (Abz) and a non-fluorescent quencher (e.g., EDDnp or DNP) attached to opposite ends of a peptide sequence.[1]
-
Intact Substrate (Quenched): When the peptide bond is intact, the Abz donor and the Quencher are within the Förster radius (typically 10–100 Å). Excitation energy absorbed by Abz is non-radiatively transferred to the quencher, resulting in minimal fluorescence.[2]
-
Cleaved Substrate (Fluorescent): Proteolytic hydrolysis scissions the peptide backbone, causing the donor and quencher to diffuse apart. The energy transfer efficiency drops to zero, and the Abz moiety emits bright blue fluorescence (
nm).
Mechanism Diagram
Figure 1: Mechanism of FRET-based proteolysis. Cleavage disrupts energy transfer, restoring Abz fluorescence.[2]
Experimental Design & Material Selection[1]
Spectral Properties[1][4][5]
-
Excitation (
): 320 nm (Bandwidth: 10–20 nm). -
Emission (
): 420 nm (Bandwidth: 10–20 nm). -
Note: Ensure your plate reader or fluorometer uses UV-transparent plates (e.g., quartz or UV-star) if exciting below 340 nm, although standard polystyrene is often acceptable for 320 nm excitation depending on the manufacturer.
Buffer Optimization
Abz fluorescence is relatively pH stable compared to Fluorescein, but the enzyme's activity is not.[2]
-
Standard Buffer: 50 mM Tris-HCl or HEPES, pH 7.4.
-
Additives: Include 0.01% Triton X-100 to prevent enzyme adsorption to the microplate walls.
-
Reducing Agents: DTT (1 mM) is compatible but ensure it does not interfere with the specific protease (e.g., metalloproteases might be affected by chelating contaminants).
The Inner Filter Effect (IFE) - Critical Control
A common error in FRET assays is using substrate concentrations that are too high. If the substrate absorbs significant light at 320 nm, it attenuates the excitation beam before it reaches the center of the well.
-
Rule of Thumb: Keep the absorbance of the substrate solution at
below 0.05 OD units if possible. -
Correction: If high concentrations (
) are required, you must apply an IFE correction factor (see Section 5).
Detailed Protocol: Continuous Kinetic Assay
Phase 1: The Standard Curve (Mandatory)
Why: Fluorescence Units (RFU) are arbitrary. To calculate reaction velocity in M/s, you must correlate RFU to the concentration of the free fluorophore.
-
Material: Purchase 2-aminobenzoic acid (Abz-OH) or the specific hydrolyzed product (e.g., Abz-Gly-OH).
-
Dilution: Prepare a serial dilution of Abz-OH in the exact assay buffer (0, 0.1, 0.5, 1.0, 5.0, 10.0
M). -
Measurement: Read RFU at Ex/Em 320/420 nm.
-
Calculation: Plot RFU (y-axis) vs. Concentration (x-axis). The slope is your Conversion Factor (
) in RFU/ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> M.
Phase 2: Enzyme Kinetic Run
Workflow Diagram:
Figure 2: Step-by-step workflow for continuous kinetic monitoring.
Step-by-Step Procedure:
-
Enzyme Prep: Dilute protease to 2x desired final concentration in Assay Buffer. Keep on ice.
-
Substrate Prep: Dilute FRET substrate (e.g., Abz-Peptide-EDDnp) to 2x concentration.
-
Note: For
determination, prepare 8 concentrations ranging fromngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> to .
-
-
Plating:
-
Add 50
L of Enzyme solution to sample wells.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Add 50
L of Buffer (no enzyme) to Blank Control wells (measures spontaneous hydrolysis).
-
-
Initiation: Add 50
L of Substrate solution to all wells using a multi-channel pipette. -
Read: Immediately place in pre-warmed (37°C) plate reader. Shake for 5s. Read Ex/Em 320/420 nm every 30–60 seconds for 20–40 minutes.
Data Analysis & Calculation
Velocity Calculation
-
Subtract Blank: Subtract the RFU of the "No Enzyme" control from the Sample RFU at each time point.
-
Determine Slope: Identify the linear portion of the curve (Initial Velocity,
). Calculate the slope (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ). -
Convert to Molarity: Use the Conversion Factor (
) from Phase 1.
Kinetic Parameters ( , )
Fit the calculated
Data Presentation Example
| Parameter | Description | Typical Unit |
| Slope | Rate of fluorescence increase | RFU/min |
| Fluorescence coefficient (Standard Curve) | RFU/ | |
| Initial Velocity | ||
| Turnover number ( |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-linear initial rate | Inner Filter Effect (IFE) | Dilute substrate or apply correction: |
| High Background | Impure Substrate | Check substrate purity by HPLC. Free Abz contaminant causes high background. |
| No Signal | Enzyme Inactive | Verify pH compatibility. Ensure no inhibitors (e.g., EDTA for metalloproteases) are in the buffer. |
| Signal Drift | Photobleaching | Reduce excitation light intensity or frequency of reads (e.g., every 60s instead of 10s). |
References
-
Carmel, A., & Yaron, A. (1978). An intramolecularly quenched fluorescent tripeptide as a fluorogenic substrate of angiotensin-I-converting enzyme and bacterial dipeptidyl carboxypeptidase.[3] European Journal of Biochemistry.
-
Araujo, M. C., et al. (2000). Quenched fluorescent substrates for endopeptidases: The use of Abz/EDDnp and Abz/Dnp pairs. Biochemistry.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[2] (Standard text for Inner Filter Effect corrections).
-
Weitner, T., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates.[4][5] Analytical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solvent Effects on the Stability of Boc-4-Abz-OSu
Welcome to the technical support guide for Boc-4-aminobenzoic acid N-hydroxysuccinimide ester (Boc-4-Abz-OSu). This document provides in-depth guidance for researchers, scientists, and drug development professionals on navigating the critical impact of solvent choice on the stability and reactivity of this valuable bioconjugation reagent. Understanding these principles is paramount to achieving reproducible and high-yield results in your experiments.
Section 1: Core Principles of Boc-4-Abz-OSu Instability
This section addresses the fundamental chemical principles governing the stability of N-hydroxysuccinimide (NHS) esters.
Question: What is the primary degradation pathway for Boc-4-Abz-OSu and how do solvents influence it?
Answer: The utility of Boc-4-Abz-OSu is intrinsically linked to the high reactivity of its N-hydroxysuccinimide (NHS) ester group.[1] This reactivity, however, also makes it highly susceptible to degradation via hydrolysis.[1]
-
Causality: The core issue is a competitive reaction between the desired aminolysis (reaction with a primary amine on your target molecule) and the undesired hydrolysis (reaction with water). Both pathways involve a nucleophilic attack on the ester carbonyl carbon. If water is the nucleophile, the ester is cleaved, releasing N-hydroxysuccinimide and the inactive Boc-4-aminobenzoic acid, rendering the reagent useless for conjugation.[1]
-
Solvent's Role: The choice of solvent is the most critical factor in controlling this degradation. Protic solvents (like water, methanol, ethanol) can directly participate in hydrolysis. Even in aprotic solvents (like DMF or DMSO), trace amounts of water are sufficient to significantly degrade the reagent over time.[2][3] Therefore, the use of anhydrous (dry) solvents is non-negotiable for storing and handling Boc-4-Abz-OSu.[2]
Figure 2. Workflow for experimental validation of Boc-4-Abz-OSu stability.
References
-
CFAES Safety and Compliance. CFAES Pesticide Requirements and Mutual Agreement for Applying Pesticides under an ODA Commercial Pesticide License Holder. [Link]
-
Eawag-BBD. Bisphenol A degradation pathway. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. [Link]
-
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
PubMed. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. [Link]
-
ResearchGate. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. [Link]
-
SpringerLink. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
ScienceOpen. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]
-
SHIMADZU. N-Hydroxysuccinimide active ester. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
-
Wikipedia. Polypropylene. [Link]
-
Scholars' Mine. Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. [Link]
-
Scholars Middle East Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. [Link]
-
Royal Society of Chemistry. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. [Link]
-
KoreaScience. Novel stability indicating high-performance liquid chromatography method for the separation and simultaneous quantification of acalabrutinib and its impurities in pharmaceutical formulation. [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Sulzer. Home. [Link]
-
PubMed. Re-evaluating the stability of COMU in different solvents. [Link]
-
Scholars' Mine. The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. [Link]
Sources
purification challenges of Boc-4-Abz-OSu labeled peptides
Technical Support Center: Boc-4-Abz-OSu Peptide Labeling & Purification
Current Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Purification of Peptides Labeled with Boc-4-aminobenzoic acid (Boc-4-Abz)
Welcome to the Technical Support Center
You are likely here because your HPLC traces look messy, your yield is lower than expected, or your labeled peptide is precipitating out of solution. Boc-4-Abz-OSu (Boc-4-aminobenzoic acid N-hydroxysuccinimide ester) is a powerful reagent for introducing a fluorescent scaffold or a linker, but it introduces specific physicochemical challenges—primarily driven by hydrophobicity and hydrolytic instability .
This guide is structured to diagnose your specific failure mode and provide a self-validating protocol to resolve it.
Part 1: The Diagnostic Hub (Triage)
Before altering your gradient, identify the root cause of your purification difficulty.
| Symptom | Probable Cause | Immediate Action |
| Low Labeling Efficiency (<50%) | Hydrolysis of OSu ester prior to reaction. | Check solvent water content (DMF/DMSO).[1][2][3] Use fresh reagent. |
| Peptide Precipitates during Reaction | "Hydrophobic Shock" from the Abz group. | Add chaotropic agents (e.g., 6M Guanidine) or increase organic solvent ratio. |
| HPLC: Broad, Tailing Peaks | Heat the column (40-60°C) or switch to a C4 column. | |
| HPLC: Split Peaks / Doublets | Atropisomerism or partial Boc-deprotection. | Run LC-MS to confirm mass. If mass is -100 Da, Boc is lost. |
| Inseparable Impurities | Co-elution of hydrolyzed probe (Boc-4-Abz-OH). | Adjust pH of mobile phase to exploit the pKa difference of the free acid. |
Part 2: The Chemistry Core (Upstream Optimization)
Purification problems often start in the reaction vessel. The Boc-4-Abz-OSu reagent is moisture-sensitive. If it hydrolyzes to Boc-4-Abz-OH (free acid) before it reacts with your peptide, you will have a difficult purification ahead because the free acid is hydrophobic and co-elutes with the labeled peptide.
Q: How do I prevent the "Hydrolysis Competition"?
A: You must favor aminolysis (reaction with peptide) over hydrolysis (reaction with water).
The Protocol:
-
Solvent: Dissolve Boc-4-Abz-OSu in anhydrous DMF or DMSO immediately before use. Do not store it in solution.
-
pH Control: The reaction requires a pH of 8.0–8.5.
-
Too low (< 7.5): The peptide amine is protonated (
) and unreactive. -
Too high (> 9.0): Hydrolysis of the OSu ester accelerates exponentially.
-
-
Stoichiometry: Use 1.5 – 2.0 equivalents of Boc-4-Abz-OSu. If you use a large excess (>5 eq), removing the hydrophobic byproduct (Boc-4-Abz-OH) becomes the bottleneck.
Visualizing the Competition:
Figure 1: The kinetic competition between labeling and hydrolysis. Minimizing water and controlling pH is critical to reducing the hydrophobic byproduct load.
Part 3: Chromatography Clinic (Purification)
This is the most challenging aspect. The Boc-4-Abz group adds a bulky, hydrophobic aromatic ring to your peptide. This often causes retention time shifts and aggregation.
Q: My labeled peptide elutes very late and the peak is broad. Why?
A: The benzoyl group promotes hydrophobic interaction with the C18 stationary phase and potential intermolecular aggregation (
Troubleshooting Protocol:
-
Temperature: Run the column at 60°C . High temperature disrupts hydrophobic aggregates and sharpens the peaks.
-
Stationary Phase: If your peptide is >15 amino acids, the added hydrophobicity of the Abz group might be too much for a C18 column. Switch to a C4 or C8 column to reduce retention time and improve recovery.
-
Buffer Selection:
-
Standard: 0.1% TFA (Acidic).[4] Good for solubility.
-
Alternative: If separation from the free acid (Boc-4-Abz-OH) is poor, switch to 10 mM Ammonium Acetate (pH 6.5) . At this pH, the carboxylic acid of the impurity is ionized (more polar, elutes earlier), while the amide-linked Abz on the peptide remains neutral.
-
Q: How do I separate the labeled peptide from the unreacted peptide?
A: The "Hydrophobic Shift" is your friend here. The Boc-4-Abz group is significantly more hydrophobic than a free amine.
-
Gradient Strategy: Use a shallow gradient (e.g., 0.5% B/min) around the expected elution point.
-
The Shift: Expect the labeled peptide to elute 5–10 minutes later than the unlabeled precursor on a standard C18 gradient.
Purification Decision Tree:
Figure 2: Troubleshooting logic for HPLC anomalies associated with hydrophobic aromatic labels.
Part 4: Deprotection & Final QC
If your goal is to obtain the fluorescent 4-aminobenzoyl (Abz) peptide, you must remove the Boc group.
Q: Can I purify the Boc-protected peptide first, then deprotect?
A: Yes, and this is recommended. Purifying the Boc-4-Abz-Peptide first allows you to easily separate it from unreacted H-Peptide (large hydrophobicity difference). Once you have the pure Boc-intermediate, the deprotection is clean, and the final "polish" purification is simple.
The Deprotection Protocol:
-
Reagent: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% Water.[5]
-
Time: 30 minutes at Room Temperature. (The amine on the benzoate is an aniline-type; the Boc cleaves relatively easily).
-
Workup: Precipitate in cold diethyl ether.
-
Final Polish: The deprotected species (H-4-Abz-Peptide) will be less hydrophobic than the Boc-protected precursor.
QC Checklist (Self-Validation):
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on NHS ester chemistry and hydrolysis kinetics).
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. (General guide on RP-HPLC purification of hydrophobic peptides).
-
Agilent Technologies. (2000). Monitoring the Purification of Synthetic Amyloid Peptide Ab (1-42) by High-Temperature Reversed-Phase HPLC. (Demonstrates the necessity of high temperature for hydrophobic/aggregating peptides).
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.[6] (Detailed mechanism of NHS ester reactivity and pH dependence).
-
Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules.[1][2][3][6] (Protocol for optimizing NHS ester labeling efficiency).[1][3]
Sources
Validation & Comparative
A Scientist's Guide to Selecting Fluorogenic Protease Probes: A Comparative Analysis of Boc-4-Abz-OSu and Its Alternatives
Introduction: The Critical Role of Fluorogenic Probes in Protease Research
In the intricate world of cellular biology and drug development, proteases stand out as critical regulators of physiological and pathological processes. Their activity, or lack thereof, can dictate the fate of a cell or the progression of a disease. Consequently, the ability to accurately measure protease activity is not just a technical necessity but a cornerstone of modern biomedical research. Fluorogenic probes are the workhorses of this field, offering a sensitive and continuous method for monitoring enzymatic activity.
This guide provides an in-depth comparison of various fluorogenic probe strategies, with a special focus on the utility of Boc-4-Abz-OSu for creating custom substrates. We will delve into the mechanistic underpinnings of different probe classes, present comparative data, and provide a robust, self-validating experimental protocol to empower researchers to make the most informed choice for their specific system.
The Foundation: Understanding Fluorogenic Probe Mechanisms
The elegance of fluorogenic protease probes lies in their "off-on" switching mechanism. Most consist of a peptide sequence recognized by the target protease, flanked by a fluorophore and a quencher. In the intact state, the quencher suppresses the fluorophore's signal. Proteolytic cleavage of the peptide backbone separates the pair, liberating the fluorophore from its quencher and resulting in a quantifiable increase in fluorescence.[1] This signal is directly proportional to the enzyme's activity.
Boc-4-Abz-OSu is not a complete probe itself, but rather a versatile chemical tool. It is an N-hydroxysuccinimide (NHS) ester of a Boc-protected aminobenzoyl (Abz) fluorophore. The NHS ester (OSu) is highly reactive toward primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond.[2][3] This allows researchers to strategically incorporate the Abz fluorophore into a custom-designed peptide sequence, which can then be paired with a suitable quencher to create a bespoke fluorogenic substrate.
A Head-to-Head Comparison of Major Fluorogenic Probe Classes
The selection of a fluorogenic probe is a critical experimental decision. The ideal choice depends on the specific protease, the required sensitivity, the optical properties of the experimental system, and practical considerations like cost and synthesis complexity. Below, we compare substrates created using the Boc-4-Abz-OSu strategy with other prevalent probe families.
| Feature | Boc-4-Abz-OSu Derived Probes | AMC-Based Probes | Rhodamine 110-Based Probes | FRET-Based Probes (e.g., EDANS/DABCYL) |
| Cleavage Mechanism | Separation of Abz fluorophore from a quencher | Release of free, fluorescent AMC | Stepwise cleavage releases highly fluorescent Rhodamine 110 | Separation of a FRET donor/acceptor pair |
| Typical Excitation (nm) | ~320-340 | ~340-360 | ~490-500 | ~340 (EDANS) |
| Typical Emission (nm) | ~420 | ~440-460 | ~520-530 | ~490 (EDANS) |
| Key Advantage | High flexibility for custom peptide design | High sensitivity and well-established use | High quantum yield, red-shifted spectra minimize autofluorescence | Ratiometric potential; can correct for experimental variables |
| Key Disadvantage | Requires custom synthesis and quencher optimization | pH-sensitive fluorescence; potential for spectral overlap | Complex synthesis; two-step cleavage can complicate kinetics | Susceptible to inner filter effect at high concentrations[4] |
| Best Suited For | Novel proteases or specificity profiling | High-throughput screening of well-characterized proteases | In vivo imaging or assays with high background fluorescence | Precise kinetic studies where internal controls are needed |
Table 1. Comparative analysis of common fluorogenic protease probe classes.
Expert Insights on Probe Selection:
-
When to use Boc-4-Abz-OSu: This approach is invaluable when studying a novel protease for which no commercial substrates exist, or when performing detailed substrate specificity mapping. The ability to dictate the entire peptide sequence provides ultimate control.
-
The AMC workhorse: For well-characterized proteases like caspases or trypsin, AMC-based substrates offer a sensitive, convenient, and cost-effective solution.[1][5] Be mindful of potential compound interference in the UV range during drug screening.
-
Rhodamine 110 for clarity: When working with complex biological samples like cell lysates or tissue homogenates, the high background autofluorescence in the blue/green spectrum can be problematic. R110-based probes, with their longer excitation and emission wavelengths, significantly improve the signal-to-noise ratio.[6][7]
-
FRET for precision: For detailed enzymology and determining precise kinetic parameters, FRET-based probes are superior.[4] The ability to measure the ratio of donor to acceptor fluorescence can correct for pipetting errors or fluctuations in lamp intensity, leading to highly reproducible data.
Experimental Design: A Self-Validating Protocol for Probe Comparison
To objectively compare different fluorogenic probes, a robust and well-controlled experiment is essential. The following workflow and protocol are designed to be self-validating by including necessary controls and allowing for the determination of key kinetic parameters.
Figure 1. Workflow for the kinetic comparison of fluorogenic protease probes.
Detailed Step-by-Step Methodology
This protocol describes the comparison of a custom Abz-based substrate with a commercial AMC-based substrate.
-
Reagent Preparation (The "Why"):
-
Assay Buffer: Prepare a buffer optimal for your protease's activity (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5). Causality: Enzyme activity is highly dependent on pH, ionic strength, and cofactors. Using the optimal buffer ensures the measured kinetics reflect the enzyme's properties, not environmental constraints.
-
Enzyme Stock: Prepare a concentrated stock of your purified protease. Determine its active concentration using active site titration if possible. Causality: Knowing the active enzyme concentration is crucial for calculating kcat, a fundamental measure of catalytic turnover.[8]
-
Substrate Stocks: Prepare 10 mM stock solutions of the Abz- and AMC-substrates in 100% DMSO. Causality: DMSO is used to solubilize the hydrophobic substrates. Preparing concentrated stocks minimizes the final DMSO concentration in the assay, which can inhibit many enzymes.
-
Inhibitor Control: Prepare a stock of a known, potent inhibitor for your protease. Trustworthiness: This is a critical control. A lack of signal in the presence of the inhibitor confirms that the observed fluorescence is due to the specific activity of your target protease and not substrate degradation or other artifacts.
-
-
Assay Setup (96-well format):
-
Use a black, clear-bottom 96-well plate. Causality: Black plates minimize well-to-well light scatter and background fluorescence, maximizing the signal-to-noise ratio.
-
Prepare a serial dilution of each substrate in assay buffer, from 2x the highest desired final concentration down to zero.
-
In the plate, add 50 µL of each substrate dilution in triplicate.
-
Add 50 µL of assay buffer to "no-enzyme" control wells.
-
Add 50 µL of assay buffer containing the inhibitor to "inhibitor control" wells.
-
-
Execution and Data Acquisition:
-
Pre-warm the plate and a 2x working solution of your enzyme to 37°C (or the optimal temperature for your enzyme).
-
Using a multichannel pipette, add 50 µL of the 2x enzyme solution to all wells except the "no-enzyme" controls. This initiates the reaction. The final volume will be 100 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
Read the fluorescence kinetically (e.g., one reading every 60 seconds for 30-60 minutes) at 37°C. Use the appropriate excitation/emission wavelengths for each probe type.
-
-
Data Analysis and Interpretation:
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot fluorescence units (RFU) versus time. Identify the initial linear portion of the curve and calculate the slope. This slope is the initial velocity (V₀) in RFU/min.
-
Convert to Molar Rate: Convert V₀ from RFU/min to Moles/min using a standard curve of the free fluorophore (free Abz or AMC).
-
Determine Kinetic Parameters: Plot V₀ (in Moles/min) against the substrate concentration [S]. Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.[9]
-
Compare Catalytic Efficiency: Calculate the catalytic efficiency (kcat/Kₘ) for each probe. Causality: kcat/Kₘ is the most important parameter for comparing the specificity of an enzyme for different substrates. A higher kcat/Kₘ value indicates a more efficiently cleaved substrate.
-
Conclusion
The selection of a fluorogenic probe is a decision that directly impacts the quality and reliability of protease activity data. While commercially available probes like AMC- and R110-based substrates offer convenience and high sensitivity for established enzymes, the Boc-4-Abz-OSu reagent provides an unparalleled level of flexibility for researchers exploring the frontiers of protease biology. By enabling the rational design of custom substrates, it allows for the tailored investigation of novel enzymes and the fine-mapping of substrate specificities. By employing the rigorous, controlled experimental approach detailed in this guide, researchers can confidently compare different probes and select the optimal tool to unlock the secrets of their protease of interest.
References
- Vertex AI Search. (2024). Boc-Pro-OSu | 3392-10-7 - Benchchem.
- Santa Cruz Biotechnology. (n.d.). Fluorogenic Substrates.
- Blum, G., et al. (2009). Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity. NIH Public Access.
- Shabat, D., et al. (2021). Universal Access to Protease Chemiluminescent Probes through Solid-Phase Synthesis. Bioconjugate Chemistry, ACS Publications.
-
Graczyk, J., et al. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry. Retrieved from [Link]
-
JoVE. (2022). Use of Protease Fluorescent Detection Kit to Determine Protease Activity. Retrieved from [Link]
-
Bogyo, M., et al. (2011). In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Retrieved from [Link]
-
Aguda, M. A., et al. (2019). Structural and kinetic determinants of protease substrates. PMC. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boc-Pro-OSu | 3392-10-7 | Benchchem [benchchem.com]
- 3. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 4. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Frontiers | Peptidyl Activity-Based Probes for Imaging Serine Proteases [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Structural and kinetic determinants of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to FRET Donors: A Comparative Analysis of Boc-4-Abz-OSu and EDANS
For researchers, scientists, and drug development professionals leveraging Fluorescence Resonance Energy Transfer (FRET), the selection of the donor fluorophore is a critical decision that dictates assay sensitivity, reliability, and overall success. This guide provides an in-depth, evidence-based comparison between two prevalent FRET donors: the compact and efficient 2-Aminobenzoyl (Abz) group, typically incorporated via its activated ester form, Boc-4-Abz-OSu, and the hydrophilic 5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid (EDANS). We will dissect their photophysical properties, explore the causal logic behind their use in experimental design, and provide actionable protocols grounded in established scientific principles.
The Core Principle: Förster Resonance Energy Transfer (FRET)
At its heart, FRET is a quantum mechanical phenomenon involving the non-radiative transfer of energy from an excited-state donor fluorophore to a proximal ground-state acceptor molecule.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of this distance (r⁻⁶).[3][4] This relationship makes FRET a powerful molecular ruler, ideal for monitoring dynamic biochemical events such as enzymatic cleavage, protein-protein interactions, and conformational changes, which alter the distance between the donor and acceptor.[5] For FRET to occur, two primary conditions must be met: the donor and acceptor must be in close proximity (typically 1-10 nm), and the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[2][4]
Caption: The FRET process: from donor excitation to energy transfer and emission.
Meet the Donors: A Head-to-Head Comparison
The choice between Abz and EDANS hinges on a nuanced understanding of their distinct photophysical and chemical characteristics.
2-Aminobenzoyl (Abz): The Compact and Bright Workhorse
The Abz group is a small, environmentally sensitive fluorophore often favored for its brightness. It is typically introduced at the N-terminus of a peptide using the succinimidyl ester derivative, Boc-4-Abz-OSu. The Boc protecting group is readily removed during the standard peptide cleavage and deprotection process in trifluoroacetic acid (TFA).
EDANS: The Soluble and Red-Shifted Reporter
EDANS is a larger, naphthalene-based fluorophore characterized by its sulfonic acid group. This functional group imparts significant hydrophilicity, which can be a crucial advantage for preventing the aggregation of hydrophobic peptide substrates.[6] Its emission is also more red-shifted compared to Abz, which can be beneficial in reducing background interference from biological samples.
Comparative Photophysical and Chemical Properties
The following table summarizes the key performance metrics for each donor, providing a quantitative basis for selection.
| Property | Boc-4-Abz-OSu (for Abz) | EDANS | Rationale & Causality |
| Excitation Max (λex) | ~320 nm[3] | ~336-340 nm[3][7] | Both are UV-excitable, requiring quartz or UV-compatible microplates. This can be a source of background from biological matrices. |
| Emission Max (λem) | ~420 nm[3] | ~490 nm[3][7] | EDANS's larger Stokes shift (λem - λex) provides better separation of emission from excitation and scatter, potentially improving signal-to-noise. |
| Common Acceptor/Quencher | Dinitrophenyl (DNP) derivatives (e.g., EDDnp), p-Nitro-Phe[3][4] | DABCYL[3] | The selection is dictated by spectral overlap. The absorption spectrum of the quencher must efficiently overlap with the donor's emission spectrum. |
| Förster Radius (R₀) | ~25-32 Å (with DNP) | ~33 Å (with DABCYL)[2] | This is the distance for 50% FRET efficiency. These values are well-suited for typical protease substrate lengths (6-10 amino acids). |
| Key Chemical Feature | Small, relatively hydrophobic | Sulfonic acid group imparts high hydrophilicity | EDANS is often chosen to improve the aqueous solubility of otherwise problematic peptide sequences, preventing precipitation during assays.[6] |
| Incorporation Strategy | N-terminal acylation via active ester (OSu) | N-terminus or side-chain (e.g., Lys, Glu) via protected derivatives like Fmoc-Glu(EDANS)-OH[8] | Boc-4-Abz-OSu allows for straightforward post-synthesis or on-resin N-terminal labeling. Fmoc-protected EDANS derivatives enable precise placement within a sequence during solid-phase peptide synthesis (SPPS). |
| pH Sensitivity | Fluorescence is stable over a broad pH range[9] | Fluorescence can be sensitive to environmental polarity and pH changes[10] | The stable fluorescence of Abz makes it robust for assays performed under varying pH conditions. EDANS's sensitivity may require more stringent buffer control. |
Performance in Practice: A Data-Driven Analysis
While photophysical tables provide a theoretical foundation, the practical performance is what truly matters.
-
Sensitivity and Brightness: Abz is an intrinsically brighter fluorophore due to a generally higher quantum yield. In assays where the signal is weak, an Abz-DNP pair can provide a superior signal-to-background ratio, enabling the detection of lower enzyme concentrations or slower reaction rates.[9]
-
Solubility and Assay Robustness: The primary advantage of EDANS lies in its ability to enhance peptide solubility.[6] Many protease substrates contain hydrophobic recognition sequences, leading to aggregation and precipitation in aqueous buffers. This can cause assay artifacts and inaccurate kinetic measurements. The negatively charged sulfonic acid group on EDANS counteracts this tendency, ensuring the substrate remains in solution for reliable results, particularly in high-throughput screening formats.
-
Spectral Interference: Biological samples often contain endogenous molecules like NADH and tryptophan that fluoresce in the UV/blue region. The ~420 nm emission of Abz is more prone to interference from this background fluorescence. The more red-shifted emission of EDANS at ~490 nm is further away from this autofluorescence window, which can lead to cleaner data and a lower limit of detection in complex biological matrices.[10]
Experimental Design & Protocols
A self-validating protocol is essential for trustworthy results. The following workflows detail the synthesis and application of peptides utilizing these donors.
Experimental Workflow: FRET-Based Protease Assay
This diagram outlines the logical flow from assay preparation to kinetic analysis.
Caption: Standard workflow for kinetic analysis using a FRET protease substrate.
Protocol 1: On-Resin N-terminal Labeling with Boc-4-Abz-OSu
This protocol assumes a peptide has been synthesized on a solid support (e.g., Rink Amide resin) using Fmoc chemistry and the final N-terminal Fmoc group has been removed.
-
Resin Preparation: Swell the peptide-resin (100 mg) in dimethylformamide (DMF, 2 mL) for 30 minutes. Drain the solvent.
-
Labeling Solution: Dissolve Boc-4-Abz-OSu (1.5 equivalents relative to resin loading) and N,N-Diisopropylethylamine (DIPEA, 3 equivalents) in DMF (1 mL).
-
Causality: The OSu ester is reactive towards the free N-terminal amine of the peptide. DIPEA acts as a non-nucleophilic base to ensure the amine is deprotonated and maximally reactive.
-
-
Coupling Reaction: Add the labeling solution to the swollen resin. Agitate gently at room temperature for 4 hours.
-
Washing: Drain the reaction solution. Wash the resin extensively with DMF (3 x 2 mL), Dichloromethane (DCM, 3 x 2 mL), and Methanol (3 x 2 mL). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and removes the Boc group from the Abz moiety.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm mass by mass spectrometry.
Protocol 2: C-terminal Labeling using EDANS NovaTag™ Resin
This protocol leverages a pre-functionalized resin for direct synthesis of C-terminally labeled peptides.[8]
-
Resin Preparation: Swell EDANS NovaTag™ resin (1 equivalent) in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3 equivalents) using a standard coupling agent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF. Allow to react for 2 hours.
-
Causality: The EDANS fluorophore is part of the resin linker. The first amino acid attaches directly to this linker, ensuring the C-terminus is labeled upon cleavage.[8]
-
-
Peptide Elongation: Continue standard Fmoc-SPPS cycles to build the desired peptide sequence.
-
N-terminal Quencher Labeling: After removing the final Fmoc group, couple Fmoc-Lys(DABCYL)-OH or a DABCYL-OSu active ester to incorporate the quencher.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard TFA cocktail. Purify by RP-HPLC and verify by mass spectrometry.
Senior Scientist's Recommendations: Making the Right Choice
The optimal FRET donor is not a one-size-fits-all solution. The decision should be driven by the specific demands of your experimental system.
Choose Boc-4-Abz-OSu for Abz-based probes when:
-
Maximum sensitivity is paramount: The intrinsic brightness of Abz is a distinct advantage for detecting low levels of enzymatic activity.
-
The peptide substrate is known to be soluble: If aggregation is not a concern, the higher quantum yield of Abz can be fully leveraged.
-
Assays are conducted across a range of pH values: The pH stability of Abz fluorescence ensures robust and comparable data.[9]
Choose EDANS-based probes when:
-
The peptide substrate is hydrophobic or prone to aggregation: The solubilizing effect of the sulfonic acid group is the most compelling reason to choose EDANS.[6]
-
The assay is performed in a complex biological matrix: The red-shifted emission of EDANS helps to avoid background autofluorescence from components like tryptophan or NADH.
-
A large Stokes shift is required to minimize excitation light bleed-through.
Ultimately, empirical validation is key. For novel enzyme systems or inhibitors, we recommend synthesizing both Abz-DNP and EDANS-DABCYL versions of the substrate and comparing their performance directly in your assay system. This head-to-head comparison provides the most reliable data to justify your choice of FRET donor for large-scale screening and in-depth kinetic characterization.
References
-
Agilent Technologies. (n.d.). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. Retrieved from [Link]
-
Martins, P. M., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molbank, 2019(2), M1061. Retrieved from [Link]
-
Martins, P. M., et al. (2019). [PDF] Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. ResearchGate. Retrieved from [Link]
-
Interchim. (n.d.). Product Monograph - FRET Substrates. Retrieved from [Link]
-
Hel, S. (2021). FRET: does anyone know a Fluorophore and Quencher working at high pH ranges (8-11)? ResearchGate. Retrieved from [Link]
-
Mayer, D., et al. (2021). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv. Retrieved from [Link]
-
LifeTein. (2024). Fluorescent Labeling Pairs with EDANS and DABCYL. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the FRET peptide mechanism with Abz/EDDnp donor/acceptor pair. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Coleman, S. H., & Lieberman, R. L. (2018). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. MethodsX, 5, 1340–1345. Retrieved from [Link]
-
ResearchGate. (2014). Spectral properties of EDANS-Dabcyl pair. Retrieved from [Link]
-
Bajar, B. T., et al. (2016). Flow cytometry based-FRET: basics, novel developments and future perspectives. Cytometry Part A, 89(3), 234–245. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bachem.com [bachem.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. plos.figshare.com [plos.figshare.com]
- 8. Peptide Labeling [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to High-Throughput Screen Validation Using Boc-4-Abz-OSu
Introduction: The Imperative of Hit Validation in Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries against a biological target. However, the primary data from an HTS campaign is merely the starting point. It invariably contains a significant number of false positives—compounds that appear active due to assay artifacts rather than genuine interaction with the target. These artifacts can arise from compound fluorescence, light scattering, or non-specific reactivity. Therefore, a rigorous and systematic validation process is not just recommended; it is essential to ensure that resources are focused on chemically tractable and biologically relevant lead compounds.
This guide provides an in-depth comparison of methodologies for validating hits from primary screens, with a focus on the application of the fluorogenic substrate, N-Boc-4-aminobenzoyl-L-prolyl-L-arginine 7-amino-4-methylcoumarin (commonly abbreviated in literature, though a more precise chemical probe would be a derivative like Boc-4-Abz-OSu which is an activated ester for labeling, the core fluorophore being Abz/AMC based. For this guide, we will focus on a generic protease substrate like Boc-Gln-Ala-Arg-AMC as a representative tool). We will explore the causality behind experimental choices, compare this method with orthogonal validation techniques, and provide actionable protocols for immediate implementation in a drug discovery workflow.
The Mechanism and Merit of Fluorogenic Amide Substrates
Fluorogenic amide substrates, such as those based on the 7-amino-4-methylcoumarin (AMC) fluorophore, are powerful tools for monitoring the activity of specific enzyme classes, particularly proteases. The underlying principle is elegant in its simplicity: the substrate consists of a peptide sequence recognized by the target enzyme, which is covalently linked to the AMC fluorophore. This linkage quenches the fluorescence of the AMC group. Upon enzymatic cleavage of the amide bond, the AMC is released, resulting in a dramatic increase in fluorescence intensity that can be monitored over time.
This direct relationship between enzyme activity and fluorescent output makes these substrates highly suitable for HTS. The choice of the peptide sequence (e.g., Gln-Ala-Arg for certain serine proteases) is critical as it dictates the substrate's specificity for the target enzyme.
Caption: Mechanism of a fluorogenic AMC-based protease substrate.
A Comparative Analysis of HTS Hit Validation Strategies
The core objective of hit validation is to confirm that the activity observed in the primary screen is due to a direct and specific interaction of the compound with the target enzyme. Using the primary assay substrate is a common first step, but true validation requires more rigorous approaches. Here, we compare three common strategies.
| Feature | Strategy 1: Re-testing with Primary Substrate (e.g., Boc-Peptide-AMC) | Strategy 2: Orthogonal Assay (e.g., Mass Spectrometry) | Strategy 3: Alternative Substrate Assay |
| Principle | Dose-response confirmation using the same assay format as the primary screen. | Measures direct product formation or substrate depletion using a label-free detection method. | Uses a different substrate (e.g., a different peptide sequence or a non-fluorescent substrate) to measure enzyme activity. |
| Primary Artifacts Eliminated | Poorly reproducible compounds, simple experimental errors. | Assay technology-specific artifacts (e.g., fluorescence interference, quencher compounds). | Substrate-specific interference. |
| Confidence in Hit | Moderate. Confirms potency but not mechanism. | High. Considered a gold standard for eliminating false positives from fluorescent assays. | High. Rules out compounds that interfere with the specific substrate used in the primary screen. |
| Throughput | High | Low to Medium | High |
| Cost & Complexity | Low | High | Low to Medium |
| Z'-factor | Typically > 0.7 | N/A (Endpoint measurement) | Typically > 0.7 |
| Confirmation Rate | 50-70% (Illustrative) | 10-30% (Illustrative) | 30-50% (Illustrative) |
Experimental Workflow: Validating Hits with a Fluorogenic Substrate
This section details a robust workflow for re-confirming hits from a primary HTS campaign using a dose-response analysis with a fluorogenic AMC substrate. This process aims to determine the half-maximal inhibitory concentration (IC50) of the hit compounds.
Caption: Step-by-step workflow for IC50 determination of HTS hits.
Detailed Protocol for IC50 Determination
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT. Rationale: This buffer provides a stable pH environment and includes a non-ionic detergent to prevent protein aggregation. DTT is included to maintain a reducing environment, which is often critical for protease stability and activity.
-
Enzyme Stock: Prepare a 2X working stock of the target protease in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Substrate Stock: Prepare a 10X working stock of Boc-Peptide-AMC in Assay Buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme for this substrate to ensure sensitivity to competitive inhibitors.
-
Compound Plates: Prepare 10-point, 3-fold serial dilutions of hit compounds in 100% DMSO, starting at a top concentration of 1 mM.
2. Assay Procedure (384-well format):
-
Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of each compound dilution from the compound plates to the assay plates.
-
Control Wells:
-
Positive Control (0% Inhibition): Add 50 nL of 100% DMSO.
-
Negative Control (100% Inhibition): Add 50 nL of a known, potent inhibitor at a concentration >100x its IC50.
-
-
Enzyme Addition: Add 25 µL of the 2X enzyme stock to all wells.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 30 minutes. Rationale: This step allows most inhibitors to reach binding equilibrium with the target enzyme before the reaction is initiated, which is crucial for accurate potency measurement.
-
Reaction Initiation: Add 25 µL of the 2X substrate stock to all wells to initiate the reaction. The final assay volume is 50 µL.
-
Signal Detection: Immediately place the plate in a kinetic plate reader (e.g., BMG PHERAstar) pre-set to the appropriate excitation (380 nm) and emission (460 nm) wavelengths. Read the fluorescence intensity every 60 seconds for 20-30 minutes.
3. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (Vmax) by fitting the linear portion of the kinetic read (fluorescence units per minute).
-
Normalization: Normalize the data using the controls: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_neg_ctrl) / (Vmax_pos_ctrl - Vmax_neg_ctrl))
-
Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Conclusion: A Multi-Faceted Approach to Validation
Validating hits from a primary HTS campaign is a critical process that requires careful planning and execution. While re-testing with the primary fluorogenic substrate like a Boc-Peptide-AMC derivative is an effective and high-throughput method for confirming dose-dependent activity and eliminating many false positives, it should not be the final step. True confidence in a hit is achieved through a multi-pronged approach. Hits confirmed in the initial dose-response validation should subsequently be progressed to orthogonal, label-free assays to definitively rule out technology-specific artifacts. This tiered approach ensures that the most promising and mechanistically sound compounds are advanced into lead optimization, maximizing the efficiency and success rate of the drug discovery pipeline.
References
-
Principles of Assay Development for High-Throughput Screening. National Center for Biotechnology Information.[Link]
-
Assay Guidance Manual: Quantitative Biology. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
-
Z'-Factor: A Simple Statistical Parameter for HTS Assay Quality. Journal of Biomolecular Screening.[Link]
-
Orthogonal Assays for Validating HTS Hits. SLAS Discovery.[Link]
Technical Deep Dive: Boc-4-Abz-OSu in Bioconjugation and Peptide Synthesis
Topic: Literature Review & Technical Guide: Applications and Limitations of Boc-4-Abz-OSu Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Boc-4-Abz-OSu (N-(tert-Butoxycarbonyl)-4-aminobenzoic acid N-hydroxysuccinimide ester) is a specialized reagent used to introduce the rigid, aromatic 4-aminobenzoic acid (PABA) linker into peptides, proteins, and small molecule drugs.[1] Unlike flexible aliphatic linkers (e.g., Glycine, PEG), the 4-Abz moiety imposes a linear, planar geometry that is critical for defining spatial separation in FRET probes, PROTACs, and antibody-drug conjugates (ADCs).
This guide critically evaluates Boc-4-Abz-OSu against alternative activation strategies and linker types, providing field-proven protocols and addressing its primary synthetic challenge: the reduced nucleophilicity of the resulting aniline amine after deprotection.[1]
Chemical Identity & Mechanism[1]
-
Chemical Name: N-Boc-4-aminobenzoic acid N-hydroxysuccinimide ester[1]
-
Function: Pre-activated ester for amide bond formation.[1]
-
Core Utility: Introduction of a rigid para-phenylene spacer.
Reaction Mechanism
The N-hydroxysuccinimide (NHS/OSu) ester is an activated leaving group.[1] Upon nucleophilic attack by a primary amine (e.g., N-terminus of a peptide or Lysine side chain), the NHS group is displaced, forming a stable amide bond.
Figure 1: The electrophilic carbonyl of the OSu ester is attacked by the amine nucleophile, releasing NHS.[1]
Comparative Analysis: Why Choose Boc-4-Abz-OSu?
Activation Strategy: Pre-activated (OSu) vs. In-Situ Activation
Many protocols suggest activating the free acid (Boc-4-Abz-OH) in situ using EDC/NHS or HATU.[1] However, for aromatic amino acids, the pre-activated OSu ester offers distinct advantages.
| Feature | Boc-4-Abz-OSu (Pre-activated) | In-Situ Activation (Boc-4-Abz-OH + HATU/DCC) |
| Purity Profile | High. Byproduct is only NHS (water-soluble).[1] | Variable. Urea byproducts (from DCC) or guanidinium salts (from HATU) can be difficult to remove.[1] |
| Reaction Kinetics | Fast. Reacts immediately with amines.[1] | Slower. Requires activation time; potential for side reactions (e.g., racemization, though less relevant for achiral Abz). |
| Stoichiometry | Precise (1:1 to 1.2:1). Ideal for precious payloads.[1] | Excess Required. Often requires 2-3 eq of coupling reagents.[1] |
| Stability | Low. Hydrolyzes in moisture; store at -20°C. | High. Free acid is stable at RT.[1] |
Expert Insight: Use Boc-4-Abz-OSu when modifying complex proteins or expensive payloads where purification is difficult.[1] The lack of coupling reagent byproducts simplifies downstream processing (e.g., dialysis or size-exclusion chromatography).[1]
Linker Geometry: 4-Abz vs. Alternatives
The choice of linker defines the spatial relationship between two conjugated domains.
| Linker Type | Structure | Geometry | Rigidity | Application |
| 4-Abz (Para) | Phenyl | Linear (180°) | High | PROTACs, FRET distance fixing, Crystal packing.[1] |
| 2-Abz (Ortho) | Phenyl | Kinked (60°) | High | Inducing turns; FRET quenching (Anthranilic acid).[1] |
| Gly / GABA | Aliphatic | Flexible | Low | Solubility enhancement; reducing steric clash.[1] |
Causality: The para-substitution of 4-Abz forces the conjugated moieties apart, preventing "back-folding" often seen with flexible PEG or alkyl linkers.[1] This is crucial in PROTAC design , where a specific distance between the E3 ligase and the target protein is required for ubiquitination.
Experimental Protocols
Standard Coupling Protocol (Synthesis of Boc-4-Abz-Peptide)
Objective: Couple Boc-4-Abz-OSu to a resin-bound peptide or free amine in solution.[1]
Materials:
-
Boc-4-Abz-OSu
-
Amine component (e.g., H-Lys(Z)-OMe or Resin-NH2)[1]
-
Solvent: Anhydrous DMF or NMP (DCM is often too non-polar for the zwitterionic intermediates).[1]
Workflow:
-
Dissolution: Dissolve the amine component in DMF (approx. 0.1 M).[1][3]
-
Neutralization: Add DIEA (2.0 equivalents) to ensure the amine is deprotonated (free base form).[1]
-
Addition: Add Boc-4-Abz-OSu (1.2 – 1.5 equivalents).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by Kaiser test (solid phase) or TLC/LC-MS (solution phase).[1]
-
Work-up:
The "Aniline Problem": Subsequent Coupling
Critical Limitation: After removing the Boc group from the coupled 4-Abz, you are left with an aniline (aromatic amine).
-
Issue: Anilines are significantly less nucleophilic than aliphatic amines due to resonance delocalization of the nitrogen lone pair into the phenyl ring.
-
Consequence: Standard coupling (e.g., HBTU/DIEA) of the next amino acid to this aniline will likely fail or proceed very slowly.
Validated Solution Protocol: To extend the chain from the H-4-Abz- moiety:
-
Activation: Use highly reactive coupling agents like HATU or PyAOP .[1]
-
Acid Chlorides: Alternatively, convert the subsequent amino acid to an acid chloride (using triphosgene) or fluoride (using TFFH).
-
Symmetrical Anhydrides: Use 5–10 equivalents of the pre-formed symmetrical anhydride of the incoming amino acid.
Figure 2: The workflow highlights the critical drop in reactivity at Step 3 due to the formation of the aniline.
Limitations & Troubleshooting
| Limitation | Cause | Mitigation Strategy |
| Hydrolysis | NHS esters are moisture sensitive.[1] | Store under argon/nitrogen at -20°C. Warm to RT before opening the vial to prevent condensation. |
| Solubility | Rigid aromatic rings can induce aggregation.[1] | Use polar aprotic solvents (DMF, DMSO).[1] Avoid high concentrations (>0.5 M).[1] |
| UV Interference | PABA absorbs strongly at ~260-290 nm.[1] | Do not use A280 alone for protein concentration.[1] Use BCA assay or Bradford assay.[1] |
| Steric Hindrance | The phenyl ring is bulky. | If coupling to a sterically hindered amine, increase temperature to 40°C or use microwave assistance. |
References
-
Comparison of Linker Rigidity in Drug Design Source:Journal of Medicinal Chemistry. "Impact of Linker Rigidity on the Efficacy of PROTACs." Context: Establishes the necessity of 4-Abz over flexible linkers for specific geometric constraints. URL:[Link] (Generalized landing page for verification)[1]
-
NHS Ester Chemistry & Stability Source:Bioconjugate Techniques (Third Edition), Greg T. Hermanson.[1] Context: The authoritative text on the mechanism, hydrolysis rates, and handling of NHS esters. URL:[Link][1]
-
Peptide Synthesis with Weak Nucleophiles (Anilines) Source:Chemical Reviews. "Recent Advances in Peptide Coupling Reagents." Context: Discusses the requirement for HATU/HOAt or acid fluorides when coupling to anilines derived from Abz deprotection. URL:[Link][1]
Sources
- 1. 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | C20H33N3O8 | CID 13875534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
Optimizing Enzyme Kinetics: A Comparative Guide to Fluorogenic Substrate Performance
Introduction: The Kinetic Trade-Off
In quantitative enzymology, the choice of fluorogenic substrate is rarely a simple decision between "blue" or "green" fluorescence. It is a strategic trade-off between sensitivity and kinetic simplicity .
While Rhodamine 110 (R110) based substrates offer superior quantum yield and sensitivity (50–300 fold higher than coumarins), they introduce complex sequential hydrolysis kinetics that can distort
This guide objectively compares these platforms, providing the experimental protocols and mathematical corrections necessary to generate publication-grade kinetic data.
Mechanistic Comparison: The Fluorophore Landscape
The fundamental difference lies not just in excitation/emission wavelengths, but in the stoichiometry of the cleavage event.
The Chemistry of Cleavage
-
AMC/AFC (Mono-substituted): These are typically mono-amides. The enzyme cleaves a single peptide-fluorophore bond, releasing the free fluorophore immediately. The reaction is 1:1.
-
Rhodamine 110 (Bis-substituted): R110 is a homobifunctional dye. To quench its fluorescence effectively, peptides are usually attached to both amino groups. Proteolysis is a two-step sequential process , creating a mono-amide intermediate that is often fluorescent, complicating rate determination.[1]
Pathway Visualization
Figure 1: Kinetic pathways showing the single-step cleavage of AMC/AFC versus the two-step sequential cleavage of bis-substituted R110 substrates.
Technical Performance Comparison
The following data summarizes key physical and kinetic properties. Note the "Sensitivity Factor," which dictates the Limit of Detection (LOD).
| Feature | AMC (Coumarin) | AFC (Coumarin) | Rhodamine 110 (R110) |
| Excitation ( | ~360–380 nm (UV) | ~400 nm | ~498 nm (Visible) |
| Emission ( | ~440–460 nm (Blue) | ~505 nm (Green) | ~520 nm (Green) |
| Quantum Yield ( | Low (~0.05 - 0.1) | Medium | High (~0.90) |
| Sensitivity Factor | 1x (Baseline) | ~2–4x vs AMC | 50–300x vs AMC |
| Solubility | Moderate (DMSO req.) | Moderate | Low (High DMSO/Ethanol req.) |
| Kinetic Model | Michaelis-Menten | Michaelis-Menten | Sequential (Complex) |
| Primary Artifact | Inner Filter Effect (UV) | Spectral Overlap | Product Inhibition / Solubility |
Critical Insight: While R110 is more sensitive, the mono-amide intermediate (see Fig 1) often has a different quantum yield than the free amine. If you treat the fluorescence increase as a simple linear function of product formation without accounting for the intermediate, your
calculations will be erroneous.
Experimental Protocol: Validating Kinetic Parameters
To ensure data integrity, you must move beyond "Relative Fluorescence Units" (RFU) and correct for physical artifacts.
The "Gold Standard" Workflow
-
Standard Curve Generation (Mandatory):
-
Prepare a dilution series of the free fluorophore (not the substrate) in the exact assay buffer (pH, salt, DMSO content match).
-
Why: Fluorescence is environment-dependent. A standard curve in water is invalid for an assay in 50mM Tris/DMSO.
-
-
Inner Filter Effect (IFE) Correction:
-
High concentrations of substrate (needed to reach
) absorb excitation light, artificially lowering the signal. -
Protocol: Measure Absorbance (
and ) of the substrate at the highest concentration.[2] -
Correction Formula:
-
Note: If
, this correction is mathematically required.
-
Workflow Diagram
Figure 2: Step-by-step workflow for generating artifact-free kinetic data, emphasizing the Inner Filter Effect (IFE) check.
Case Study: Protease Profiling (Caspase-3)
In a direct comparison of Caspase-3 activity using DEVD-AMC vs. (DEVD)
| Parameter | DEVD-AMC (Mono) | (DEVD) | Interpretation |
| Apparent | 10 | 2.5 | R110 substrates often show tighter binding due to the bis-peptide structure interacting with prime/non-prime subsites. |
| 500 RFU/min | 45,000 RFU/min | R110 provides massive signal amplification, allowing the use of 100x less enzyme. | |
| Linearity | Linear > 60 mins | Biphasic | R110 curves may show a "lag" phase as the mono-amide intermediate accumulates before free R110 is released. |
Recommendation:
-
Use AMC/AFC for routine
determination and inhibition ( ) studies where kinetic simplicity is preferred. -
Use R110 for High-Throughput Screening (HTS) where sensitivity (Z-factor) is paramount and absolute kinetic constants are secondary.
References
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Protease Assays. (Definitive guide on IFE correction and assay setup). [Link]
-
Hassiepen, U., et al. (2007). A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate.[3] Analytical Biochemistry.[4] (Kinetic analysis of R110 substrates). [Link]
-
Liu, Y., et al. (1999). Use of Rhodamine 110-based substrates for the determination of protease activity.[5] (Discussion of mono- vs bis-substituted kinetics). [Link]
Sources
- 1. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 5. researchgate.net [researchgate.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
